Product packaging for 4-Bromonicotinic acid(Cat. No.:CAS No. 15366-62-8)

4-Bromonicotinic acid

Cat. No.: B102462
CAS No.: 15366-62-8
M. Wt: 202.01 g/mol
InChI Key: CZLOEKRJQIAKFI-UHFFFAOYSA-N
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Description

4-Bromonicotinic acid is a useful research compound. Its molecular formula is C6H4BrNO2 and its molecular weight is 202.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO2 B102462 4-Bromonicotinic acid CAS No. 15366-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLOEKRJQIAKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376570
Record name 4-Bromonicotinic acid
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Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-62-8
Record name 4-Bromonicotinic acid
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Record name 4-Bromo-nicotinic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 4-Bromonicotinic Acid: A Key Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromonicotinic acid (CAS Number: 15366-62-8), a versatile heterocyclic building block crucial in organic synthesis and the development of novel therapeutic agents. This document details its chemical and physical properties, safety information, key synthetic protocols, and its applications in medicinal chemistry, with a focus on its role as a scaffold for kinase and PARP inhibitors.

Core Properties and Safety Profile

This compound is a pyridine derivative featuring a bromine atom at the 4-position and a carboxylic acid group at the 3-position. This substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is a solid at room temperature and exhibits solubility in polar organic solvents.[1][2]

PropertyValueReference
CAS Number 15366-62-8[2]
Molecular Formula C₆H₄BrNO₂[2]
Molecular Weight 202.01 g/mol [3]
Appearance White to off-white or pale brown to dark brown solid[1][4]
Melting Point 118-134 °C
Boiling Point (Predicted) 334.5 ± 27.0 °C[4]
Density (Predicted) 1.813 ± 0.06 g/cm³[4]
Solubility Soluble in polar solvents such as water, alcohols, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2]
pKa (Predicted) 0.85 ± 0.10[4]
Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.[4]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P330: Rinse mouth.[4]

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at -20°C.[3]

Synthesis and Reactivity

The reactivity of this compound is characterized by the distinct functionalities of the pyridine ring, the bromine substituent, and the carboxylic acid group. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be readily converted into a variety of derivatives such as esters and amides.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound, which are fundamental to its application in drug discovery and organic synthesis.

Esterification

The conversion of the carboxylic acid moiety to an ester is a common transformation. A general and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5] An alternative approach, particularly useful when the alcohol is precious or the reaction requires milder conditions, is to first convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.

Protocol: Esterification via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C. The reaction mixture is then gently refluxed for 1-2 hours or until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-bromonicotinoyl chloride.

  • Ester Formation: The crude acyl chloride is dissolved in an anhydrous solvent like DCM. The desired alcohol (1.0-1.2 equivalents) is added, followed by a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) to scavenge the HCl produced. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water, a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or by recrystallization.

Amide Formation

The synthesis of amides from this compound is a critical step in the development of many biologically active molecules. This can be achieved by reacting the carboxylic acid with an amine using a coupling agent or by first converting the carboxylic acid to an acyl chloride.

Protocol: Amide Formation using a Coupling Agent

  • Activation: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Reaction and Work-up: The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then diluted with an appropriate organic solvent and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (or its ester/amide derivative) (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The pyridine core is a common scaffold in many approved drugs, and the bromo and carboxylic acid functionalities provide versatile handles for chemical modification to explore structure-activity relationships (SAR).

Role as a Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/AKT/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival. Many kinase inhibitors have been developed to target components of this pathway. The pyridine scaffold of this compound can be elaborated to generate potent and selective kinase inhibitors.

PI3K_AKT_mTOR_Pathway

The diagram above illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to generate PIP3, a second messenger that activates AKT. Activated AKT then promotes cell growth and proliferation through downstream effectors, including mTORC1. Derivatives of this compound can be designed to inhibit key kinases in this pathway, such as PI3K or AKT, thereby blocking the pro-survival signaling and inducing apoptosis in cancer cells.

Application in the Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibitors of PARP have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

DNA_Repair_Pathway

The versatile scaffold of this compound can be utilized to synthesize novel PARP inhibitors. By modifying the carboxylic acid and substituting the bromine atom, libraries of compounds can be generated and screened for their ability to inhibit PARP activity. In cells with defective homologous recombination (e.g., BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death.

Spectroscopic Data Analysis

While specific, high-resolution spectra for this compound were not found in the searched literature, this section provides an expected analysis based on its structure and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring.

  • H-2: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal, appearing as a singlet or a narrow doublet.

  • H-5: This proton is coupled to H-6 and is expected to appear as a doublet.

  • H-6: This proton is adjacent to the nitrogen and coupled to H-5, and is expected to appear as a doublet. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.

  • Carboxylic Acid Carbon (C=O): This signal will be the most downfield, typically in the range of 165-185 ppm.

  • Pyridine Ring Carbons: The five carbons of the pyridine ring will appear in the aromatic region (approximately 120-150 ppm). The carbon attached to the bromine (C-4) will be influenced by the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded and appear further downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations will appear as a group of weaker bands typically above 3000 cm⁻¹.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the region of 1760-1690 cm⁻¹.[6]

  • C=C and C=N Stretches (Aromatic Ring): The stretching vibrations of the pyridine ring will give rise to several bands in the 1600-1400 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine stretching vibration will appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the generation of diverse molecular libraries. Its utility as a scaffold for the development of potent kinase and PARP inhibitors highlights its importance in the ongoing search for novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and scientists in leveraging this important chemical entity in their work.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery context, from initial reaction to the generation of a lead compound.

Drug_Discovery_Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonicotinic acid is a halogenated derivative of nicotinic acid, a member of the pyridinecarboxylic acid family.[1] Its structural features, including the pyridine ring, a carboxylic acid group, and a bromine substituent, make it a compound of significant interest in medicinal chemistry and drug development. The presence and position of the bromine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and a logical workflow for its characterization.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for predicting its behavior in biological systems and for guiding formulation development.

PropertyValueSource(s)
Molecular Formula C₆H₄BrNO₂[1][2]
Molecular Weight 202.01 g/mol [2]
Melting Point 118-134 °C
Boiling Point (Predicted) 334.5 ± 27.0 °C
Density (Predicted) 1.813 ± 0.06 g/cm³
pKa (Predicted) 0.85 ± 0.10
logP 1.5423
Appearance Pale brown to dark brown solid
Solubility Soluble in polar solvents such as water and alcohols.[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. While specific experimental data for this compound is not extensively published, this section outlines standard protocols for measuring the key parameters listed above.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility data is critical for formulation design and for understanding a drug's absorption characteristics.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer of a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a key determinant of its ionization state at physiological pH.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH of the solution is monitored continuously using a calibrated pH electrode.[4]

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • pKa Determination: The pKa is determined from the titration curve as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.[5]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • System Preparation: A two-phase system is prepared using n-octanol and water (or a buffer of a specific pH), which are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[6]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity such as this compound. This process is fundamental in early-stage drug discovery and development.

G cluster_0 Initial Assessment cluster_1 Core Physicochemical Properties cluster_2 Advanced Characterization & Application cluster_3 Data Analysis & Decision Making A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point Determination B->C D Solubility Profiling (Aqueous & Organic) B->D E pKa Determination B->E F logP Determination B->F J Data Compilation & Review C->J D->J E->J I In vitro ADME Profiling F->I F->J G Solid-State Characterization (XRD, DSC) K Lead Candidate Selection / Formulation Development G->K H Chemical Stability Assessment H->K I->K J->G J->H J->I

Caption: Physicochemical characterization workflow.

Conclusion

The physicochemical properties of this compound are pivotal for its development as a potential therapeutic agent. A thorough understanding of its solubility, pKa, and lipophilicity, obtained through standardized experimental protocols, is essential for predicting its in vivo behavior and for designing effective and stable formulations. The systematic characterization workflow outlined in this guide provides a robust framework for the evaluation of this and other novel chemical entities in the drug discovery pipeline.

References

A Technical Guide to the Solubility of 4-Bromonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonicotinic acid is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals.[1] Its utility in organic synthesis, particularly in the creation of nicotinic acid derivatives, underscores the importance of understanding its physical and chemical properties.[2][3] A critical parameter for its application in drug discovery and development is its solubility in various organic solvents, which influences reaction kinetics, purification, and formulation. This technical guide provides an in-depth overview of the solubility of this compound, outlines a standard experimental protocol for its determination, and illustrates its role in synthetic chemistry.

Solubility of this compound

Currently, there is a lack of specific quantitative data in publicly available literature for the solubility of this compound in common organic solvents. However, qualitative assessments consistently indicate its solubility in polar organic solvents.

Data Presentation

The following table summarizes the available qualitative solubility information for this compound in several common organic solvents.

SolventChemical FormulaTypeSolubility
EthanolC₂H₅OHPolar ProticSoluble[1]
MethanolCH₃OHPolar ProticSoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] This protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, DMSO)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[4] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

  • Sample Separation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.[4][6]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A 1. Add excess this compound and solvent to a vial B 2. Equilibrate at constant temperature with agitation (24-48h) A->B C 3. Separate solid from solution (Centrifugation/Filtration) B->C D 4. Dilute the saturated supernatant C->D E 5. Analyze concentration (HPLC or UV-Vis) D->E F 6. Calculate Solubility E->F

Shake-Flask Method Workflow

Role of this compound in Synthesis

This diagram illustrates the logical relationship of this compound as a starting material for the synthesis of more complex nicotinic acid derivatives.

G Start This compound (Starting Material) Reaction1 Chemical Transformation (e.g., Suzuki Coupling, Amidation) Start->Reaction1 Intermediate Nicotinic Acid Derivative (Intermediate) Reaction1->Intermediate Reaction2 Further Functionalization Intermediate->Reaction2 Final Biologically Active Compound (e.g., Analgesic, Anti-inflammatory) Reaction2->Final

Synthetic Utility of this compound

Conclusion

References

Spectroscopic Analysis of 4-Bromonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Bromonicotinic acid, a key heterocyclic building block in pharmaceutical and materials science. Due to the limited availability of published experimental spectra for this compound, this document presents predicted data based on established spectroscopic principles and available data for the closely related isomer, 5-Bromonicotinic acid. The guide includes structured data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, substituent effects, and comparison with spectral data for analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.9 - 9.1s-H-2
~8.6 - 8.8d~5.0H-6
~7.8 - 8.0d~5.0H-5
~13.0 - 14.0br s-COOH
Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~165 - 167C=O
~152 - 154C-6
~150 - 152C-2
~135 - 137C-4
~130 - 132C-3
~125 - 127C-5
Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3100 - 3000MediumC-H stretch (Aromatic)
~1710 - 1680StrongC=O stretch (Carboxylic acid)
~1600 - 1585MediumC=C stretch (Aromatic ring)
~1500 - 1400MediumC=C stretch (Aromatic ring)
~1300 - 1200StrongC-O stretch (Carboxylic acid)
~1050 - 1000MediumC-Br stretch
~950 - 900Broad, MediumO-H bend (Carboxylic acid dimer)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
201/203High[M]⁺ (Molecular ion, bromine isotope pattern)
184/186Medium[M-OH]⁺
156/158Medium[M-COOH]⁺
76Medium[C₅H₃N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a thin film.

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[2]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

This protocol outlines a general procedure using electrospray ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation Setup:

    • The mass spectrometer should be operated in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

    • The ionization source will be electrospray ionization (ESI), which can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • The molecules will be ionized in the ESI source and then transferred into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups (C=O, O-H, C-Br) IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Synthesis and Structural Characterization of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 4-Bromonicotinic acid, a valuable building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol and outlines the expected analytical data for the confirmation of its structure.

Introduction

This compound, with the chemical formula C₆H₄BrNO₂, is a halogenated derivative of nicotinic acid (Vitamin B3). The presence of a bromine atom on the pyridine ring at the 4-position significantly influences its chemical reactivity and makes it a versatile intermediate for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions where the bromine atom can be readily substituted, allowing for the introduction of a wide range of functional groups. This makes this compound a key starting material in the development of novel pharmaceuticals and functional materials.

Table 1: General Properties of this compound

PropertyValue
CAS Number 15366-62-8[1]
Molecular Formula C₆H₄BrNO₂[1]
Molecular Weight 202.01 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in polar solvents

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is through a Sandmeyer reaction, starting from 4-aminonicotinic acid. This classic transformation in organic chemistry allows for the efficient introduction of a bromine atom onto the pyridine ring via a diazonium salt intermediate.

Synthesis Workflow

The synthesis proceeds in two main stages: the diazotization of the starting amine followed by the copper-catalyzed bromination.

Synthesis_Workflow Start 4-Aminonicotinic Acid Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Start->Diazotization Diazonium_Salt 4-Carboxypyridine-3-diazonium Bromide (Intermediate) Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Product This compound Sandmeyer->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol is a generalized procedure based on established Sandmeyer reactions.[2][3][4] Researchers should optimize conditions as necessary.

Materials:

  • 4-Aminonicotinic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-aminonicotinic acid in aqueous hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and collect the crude product by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.

Table 2: Typical Reaction Parameters

ParameterValue
Temperature (Diazotization) 0-5 °C
Temperature (Sandmeyer) Room temperature to 60 °C
Catalyst Copper(I) bromide
Typical Yield 60-80% (unoptimized)

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR FTIR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the structural characterization of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analogous compounds and general spectroscopic principles.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~8.8s1HH-2
~8.6d1HH-6
~7.8d1HH-5

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O
~155C-6
~152C-2
~140C-4
~130C-3
~125C-5

Table 5: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)[5][6]
~1700StrongC=O stretch (Carboxylic acid)[6]
~1600, ~1470MediumC=C and C=N stretching (Pyridine ring)
~1300MediumC-O stretch (Carboxylic acid)
~1050MediumC-Br stretch

Table 6: Expected Mass Spectrometry Data (EI-MS)

m/zInterpretation
201/203Molecular ion peak (M⁺, M⁺+2) due to bromine isotopes (⁷⁹Br and ⁸¹Br)[7]
184/186Loss of -OH
156/158Loss of -COOH
76Pyridine fragment

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This guide provides a foundational understanding of the synthesis and structural characterization of this compound. The detailed protocol for the Sandmeyer reaction offers a reliable method for its preparation, and the summarized spectroscopic data serves as a valuable reference for analytical confirmation. This information is intended to support researchers and scientists in the efficient synthesis and utilization of this important chemical intermediate in their drug discovery and development endeavors.

References

The Ascendant Trajectory of 4-Bromonicotinic Acid Derivatives: A Technical Guide to Synthesis, Applications, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of pharmaceutical and agrochemical research, the versatile scaffold of 4-bromonicotinic acid has emerged as a cornerstone for the development of novel therapeutic agents and specialized chemicals. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, potential applications, and biological activities of this compound derivatives. This document consolidates available data on their anticancer, antimicrobial, and anti-inflammatory properties, providing structured data, detailed experimental protocols, and visual representations of associated biological pathways.

Introduction to this compound

This compound, a heterocyclic carboxylic acid, is a pivotal building block in organic synthesis. Its structure, featuring a bromine atom at the 4-position of the pyridine ring, imparts unique reactivity, making it an ideal starting material for the synthesis of a diverse array of bioactive molecules.[1] This versatile intermediate is instrumental in the development of pharmaceuticals targeting neurological disorders, cancer, and microbial infections, as well as in the creation of advanced agrochemicals.[1]

Chemical Properties:

PropertyValue
CAS Number 15366-62-8
Molecular Formula C₆H₄BrNO₂
Molecular Weight 202.01 g/mol
Synonyms 4-Bromopyridine-3-carboxylic acid

Synthesis of this compound Derivatives

The derivatization of this compound primarily involves modifications at the carboxylic acid group, leading to the formation of esters and amides. These derivatives serve as key intermediates for further functionalization.

Synthesis of this compound Esters

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a common approach.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of a methyl ester of this compound.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

Synthesis of this compound Amides

Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a desired amine.

Experimental Protocol: Amide Synthesis via Acyl Chloride

This protocol outlines the synthesis of an N-substituted amide of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure: Step 1: Formation of 4-Bromonicotinoyl Chloride

  • In a round-bottom flask under an inert atmosphere, suspend this compound in anhydrous DCM.

  • Slowly add thionyl chloride (or oxalyl chloride) to the suspension at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution), typically 1-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromonicotinoyl chloride. This is often used immediately in the next step.

Step 2: Amidation

  • Dissolve the desired amine and a base (e.g., triethylamine, to scavenge the HCl byproduct) in anhydrous DCM in a separate flask and cool in an ice bath.

  • Dissolve the crude 4-bromonicotinoyl chloride in anhydrous DCM and add it dropwise to the amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

Potential Applications and Biological Activities

Derivatives of this compound have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

While specific data for this compound derivatives is emerging, related brominated heterocyclic compounds have demonstrated significant anticancer potential. For instance, a series of novel amides derived from 4-bromothiocolchicine exhibited potent activity against several cancer cell lines.[1]

Table 1: Anticancer Activity of 4-Bromothiocolchicine Amide Derivatives [1]

CompoundCancer Cell LineIC₅₀ (nM)
5 ALL-55.3
A54910
MCF-711
LoVo7
LoVo/DX48
6 ALL-514
LoVo12
7 ALL-56.5
A54910
MCF-711
LoVo8
LoVo/DX55
8 ALL-57.2
A54910
MCF-711
LoVo9
LoVo/DX87
9 ALL-56.8
A54910
MCF-711
LoVo9
LoVo/DX62

Data extracted from a study on 4-bromothiocolchicine derivatives, which share a brominated aromatic core.

Antimicrobial Activity

Nicotinamide derivatives, structurally related to this compound amides, have been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Antimicrobial Activity of Nicotinamide Derivatives

CompoundS. aureus MIC (mM)E. faecalis MIC (mM)P. aeruginosa MIC (mM)K. pneumoniae MIC (mM)C. albicans MIC (mM)
NC 3 > 0.016> 0.0160.0160.016> 0.016
NC 5 0.030.03> 0.03> 0.03> 0.03

Data from a study on nicotinic acid hydrazides, indicating the potential of the nicotinamide scaffold.[2]

Anti-inflammatory Activity and Signaling Pathways

The anti-inflammatory potential of this compound derivatives is an area of active investigation. A key target in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response.[3][4] Inhibition of this pathway can suppress the production of pro-inflammatory cytokines.

Logical Workflow for Investigating Anti-inflammatory Effects

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Synthesized 4-Bromonicotinic Acid Derivatives B LPS-stimulated Macrophages (e.g., RAW 264.7) A->B C Measure Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) B->C D Determine IC₅₀ for Cytokine Inhibition C->D E Western Blot for NF-κB Pathway Proteins (p-IκBα, p-p65) D->E F Luciferase Reporter Assay for NF-κB Activity E->F

Caption: Workflow for evaluating the anti-inflammatory activity of this compound derivatives.

NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) p_NFkB NF-κB (p65/p50) NFkB->p_NFkB Released Nucleus Nucleus Proteasome Proteasome p_IkB->Proteasome Degraded by p_NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) p_NFkB_nuc NF-κB p_NFkB_nuc->Genes Binds to DNA Inhibitor 4-Bromonicotinic Acid Derivative Inhibitor->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with broad potential in drug discovery and development. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for biological screening. While preliminary data on related structures are encouraging, further research is critically needed to fully elucidate the therapeutic potential of this compound derivatives themselves. Future studies should focus on synthesizing and systematically evaluating novel ester and amide derivatives for their anticancer, antimicrobial, and anti-inflammatory activities. Elucidating their specific molecular targets and mechanisms of action, particularly their effects on key signaling pathways like NF-κB and apoptosis, will be crucial for advancing these promising compounds towards clinical applications.

This technical guide is for informational purposes only and is intended for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific substrates and conditions.

References

The Biological Activity of 4-Bromonicotinic Acid and Its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), is a versatile chemical scaffold with significant potential in the fields of pharmaceutical and agrochemical research.[1][2] Its unique structure, featuring a bromine atom at the 4-position of the pyridine ring, enhances its chemical reactivity, making it a valuable intermediate in the synthesis of a diverse range of bioactive molecules.[2] While extensive quantitative data on the biological activity of this compound itself is not widely available in public literature, research on its analogs provides compelling insights into its potential therapeutic applications. This technical guide consolidates the current understanding of the biological activities of this compound analogs, focusing on their antimicrobial and anticancer properties, and explores the mechanistic pathways associated with the broader class of nicotinic acid derivatives. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Antimicrobial Activity of Nicotinic Acid Analogs

Derivatives of nicotinic acid have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. The following data summarizes the in vitro activity of a series of nicotinic acid acylhydrazone and 3-acetyl-1,3,4-oxadiazoline derivatives.

Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone Derivatives

CompoundStrainsMIC (µg/mL)MBC (µg/mL)
5 Staphylococcus aureus ATCC 2592315.6231.25
Staphylococcus epidermidis ATCC 122287.817.81
Micrococcus luteus ATCC 1024015.6215.62
13 Staphylococcus aureus ATCC 2592315.6231.25
Staphylococcus aureus MRSA ATCC 433007.8115.62
Staphylococcus epidermidis ATCC 122281.953.91
Micrococcus luteus ATCC 102407.8115.62

Source: Data compiled from a study on novel nicotinic acid derivatives.

Table 2: Antimicrobial Activity of 3-Acetyl-1,3,4-Oxadiazoline Derivatives of Nicotinic Acid

CompoundStrainsMIC (µg/mL)MBC/MFC (µg/mL)
17 Staphylococcus aureus ATCC 2592362.5125
Staphylococcus epidermidis ATCC 122287.8115.62
Micrococcus luteus ATCC 1024015.6231.25
25 Staphylococcus aureus ATCC 65387.8115.62
Staphylococcus aureus MRSA ATCC 4330015.6231.25
Bacillus subtilis ATCC 66337.8115.62
Candida albicans ATCC 1023115.6231.25

Source: Data compiled from a study on novel nicotinic acid derivatives.

Anticancer Activity and Cytotoxicity of Brominated Nicotinic Acid Analogs

While specific anticancer data for this compound is limited, studies on related brominated nicotinic acid derivatives and other nicotinic acid analogs suggest potential in this therapeutic area. The following table presents hypothetical cytotoxicity data for 5-bromonicotinamide analogs to illustrate potential structure-activity relationships.

Table 3: Hypothetical Cytotoxicity (IC50) of 5-Bromonicotinamide Analogs as Kinase Inhibitors

Compound IDR1-Substituent (at N-position)R2-Substituent (at 5-position)IC50 (µM)
1a HBr>100
1b PhenylBr50
1c 4-ChlorophenylBr25
1d 4-MethoxyphenylBr40
1e 4-ChlorophenylH75
1f 4-ChlorophenylPhenyl10

This data is hypothetical and intended to illustrate potential structure-activity relationships for brominated nicotinic acid amides.

Experimental Protocols

Synthesis of Nicotinic Acid Acylhydrazones

A general method for the synthesis of nicotinic acid acylhydrazones involves the condensation reaction of nicotinic acid hydrazide with various aldehydes.

Materials:

  • Nicotinic acid hydrazide

  • Appropriate aldehyde (e.g., substituted benzaldehydes)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve nicotinic acid hydrazide (1 equivalent) in ethanol.

  • Add the respective aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial suspension (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microbes in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • To determine the MBC/MFC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC/MFC.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of nicotinic acid and its derivatives are often mediated through specific cellular signaling pathways. A primary target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).

GPR109A Signaling Pathway

Activation of GPR109A by agonists like nicotinic acid initiates a cascade of intracellular events. The binding of a ligand to GPR109A, which is primarily expressed in adipocytes and immune cells, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). In adipocytes, this reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, thereby reducing the release of free fatty acids into the bloodstream.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Analog GPR109A GPR109A (HCA2 Receptor) Ligand->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Inhibited) HSL->Lipolysis Promotes

Caption: GPR109A signaling cascade initiated by a nicotinic acid analog.

Experimental Workflow for GPR109A Activity Assessment

A series of in vitro assays can be employed to investigate the interaction of this compound analogs with the GPR109A receptor and their functional consequences.

GPR109A_Workflow cluster_workflow Experimental Workflow for GPR109A Agonist Characterization cluster_results Data Analysis start Synthesized This compound Analog binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Inhibition Assay start->functional_assay kd_ki Determine Binding Affinity (Kd or Ki) binding_assay->kd_ki downstream_assay Lipolysis Assay (in Adipocytes) functional_assay->downstream_assay ec50 Determine Functional Potency (EC50) functional_assay->ec50 lipolysis_inhibition Quantify Inhibition of Fatty Acid Release downstream_assay->lipolysis_inhibition

Caption: Workflow for characterizing the activity of GPR109A agonists.

Conclusion

This compound and its analogs represent a promising class of compounds with potential applications in the development of new antimicrobial and anticancer agents. The data presented in this guide, derived from studies on closely related nicotinic acid derivatives, highlights the potential for this scaffold in medicinal chemistry. Further investigation into the synthesis and biological evaluation of a broader range of this compound analogs is warranted to fully elucidate their therapeutic potential and to establish clear structure-activity relationships. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to advance the exploration of this intriguing class of molecules.

References

4-Bromonicotinic Acid: A Versatile Precursor in Medicinal Chemistry for Neurological and Oncological Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromonicotinic acid has emerged as a crucial and versatile building block in medicinal chemistry. Its strategic substitution with a bromine atom at the 4-position of the pyridine ring enhances its reactivity, making it an invaluable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the development of kinase inhibitors for neurodegenerative diseases and cancer, supported by detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Core Reactions and Synthetic Utility

This compound serves as a versatile scaffold, primarily enabling the introduction of various substituents at the 4-position through cross-coupling reactions and modification of its carboxylic acid group.

Suzuki-Miyaura Coupling for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating carbon-carbon bonds, allowing for the synthesis of 4-aryl- and 4-heteroarylnicotinic acid derivatives. These derivatives are key pharmacophores in many kinase inhibitors.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling provides a powerful method for the synthesis of 4-alkynylnicotinic acid derivatives, which are also important intermediates in the development of targeted therapies.

Amide Bond Formation

The carboxylic acid moiety of this compound is readily converted to amides. This functionalization is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, and for establishing key interactions with biological targets.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of key signaling pathways implicated in cancer and neurodegenerative disorders.

JNK Inhibition in Neurodegenerative Diseases

The c-Jun N-terminal kinase (JNK) signaling pathway is a potential therapeutic target for neurodegenerative diseases. Sustained activation of JNK can lead to synaptic dysfunction and neuronal apoptosis.[1] JNK phosphorylates amyloid precursor protein and tau, contributing to the formation of amyloid plaques and neurofibrillary tangles, hallmarks of Alzheimer's disease.[1] A series of 4-(pyrazol-3-yl)-pyridine derivatives, accessible from this compound, have been identified as potent JNK inhibitors. For instance, a 4-(pyrazol-3-yl)-pyrimidine compound inhibited JNK3 with an IC50 of 0.63 μM.[2]

PI3K/Akt/mTOR Pathway Inhibition in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[3][4] Its frequent over-activation in various human cancers makes it a prime target for anticancer drug development.[5][6][7] The synthesis of substituted morpholinopyrimidines, which can be derived from this compound precursors, has led to the discovery of potent PI3K inhibitors.

Experimental Protocols

Synthesis of 4-(1H-Pyrazol-4-yl)nicotinic Acid

This protocol outlines a representative Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 4-bromonicotinate

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a solution of methyl 4-bromonicotinate (1.0 equiv) and 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 equiv).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 equiv) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)nicotinate.

  • Hydrolyze the ester with lithium hydroxide in a mixture of THF and water, followed by removal of the Boc protecting group with trifluoroacetic acid to yield 4-(1H-Pyrazol-4-yl)nicotinic acid.

Synthesis of 4-Alkynylnicotinic Acid Ester

This protocol describes a typical Sonogashira coupling.

Materials:

  • Ethyl 4-bromonicotinate

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of ethyl 4-bromonicotinate (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous DMF, add TEA (2.0 equiv).

  • Degas the solution with argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv) to the reaction mixture.

  • Stir the reaction at 60 °C under an argon atmosphere for 6 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a 4-Substituted Nicotinamide

This protocol details the amide bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

Procedure:

  • Suspend this compound (1.0 equiv) in anhydrous DCM.

  • Add thionyl chloride (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the acid is fully converted to the acid chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-bromonicotinoyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired amine (1.1 equiv) and TEA (1.5 equiv) to the solution.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for reactions and biological activities of compounds derived from bromonicotinic acid precursors.

Suzuki-Miyaura Coupling Yields Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Entry 1 Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF802485[8]
Entry 2 4-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF802489[8]
Entry 3 3-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF802482[8]
Biological Activity of 4-Substituted Pyridine Derivatives CompoundTargetIC₅₀ (nM)Cell Line
Compound A 4-(Pyrazol-3-yl)-pyrimidine derivativeJNK3630-
Compound B 4-(Pyrazol-3-yl)-pyridine derivativeJNK3160-
Compound C 4-(Pyrazol-3-yl)-pyridine derivative (with Cl at C-5)JNK380-

Note: Data for Compound A, B, and C are representative values based on SAR studies of related scaffolds.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the application of this compound derivatives.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start This compound Ester Reagents Arylboronic Acid Pd Catalyst Base Reaction Cross-Coupling Reaction Reagents->Reaction Add to reaction vessel Workup Aqueous Workup & Extraction Reaction->Workup After completion Purification Column Chromatography Workup->Purification Product 4-Aryl-nicotinic Acid Ester Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow

JNK_Signaling_Pathway cluster_pathway JNK Signaling Pathway in Neurodegeneration Stress Stress Stimuli (e.g., Aβ oligomers) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis (Neuronal Cell Death) cJun->Apoptosis Inhibitor 4-Aryl-nicotinic Acid Derivative (JNK Inhibitor) Inhibitor->JNK Inhibition

JNK Signaling Pathway and Inhibition

PI3K_Akt_Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway in Cancer GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Substituted Nicotinic Acid Derivative (PI3K Inhibitor) Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway and Inhibition

Conclusion

This compound is an undeniably valuable precursor in medicinal chemistry, offering efficient synthetic routes to a wide array of complex molecules. Its utility in constructing kinase inhibitors for neurodegenerative diseases and cancer highlights its importance in modern drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material. Further investigation into novel derivatives and their biological activities will undoubtedly continue to expand the therapeutic potential originating from this compound.

References

The Reactivity of the Bromine Atom in 4-Bromonicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonicotinic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a carboxylic acid and a bromine atom, presents two key points for chemical modification. The bromine atom at the 4-position, in particular, serves as a versatile handle for the introduction of a wide array of functional groups through various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The reactivity of the C4-Br bond is significantly influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the ortho (C2, C6) and para (C4) positions. This inherent electronic property makes the bromine atom at C4 a prime site for reactions involving nucleophilic attack or oxidative addition of a metal catalyst. This guide provides a detailed overview of the reactivity of the bromine atom in this compound, focusing on key transformations relevant to drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as an excellent electrophilic partner in these transformations. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, making bromo-substituted pyridines like this compound highly suitable substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromopyridine Carboxylic Acid

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482

Note: The data presented is adapted from protocols for 5-bromonicotinic acid and serves as a representative guideline. Optimization for this compound is likely necessary.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. If DMF is used, dilute the reaction mixture with water and acidify to a pH of ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. If a biphasic solvent system is used, dilute with ethyl acetate and water, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [Ar'B(OH)₃]⁻ trans_complex Ar-Pd(II)(Ar')L₂ transmetalation->trans_complex boronate Ar'B(OH)₂ activated_boron [Ar'B(OH)₃]⁻ boronate->activated_boron + OH⁻ base Base (e.g., K₃PO₄) reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction

The Heck reaction facilitates the formation of a C-C bond by coupling an unsaturated halide with an alkene, yielding a substituted alkene. This provides a route to introduce alkenyl groups at the 4-position of the nicotinic acid core.

Table 2: Representative Conditions for the Heck Reaction of an Aryl Bromide

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1004-24>80
2StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O8012>90

Note: These are generalized conditions for aryl bromides and will likely require optimization for this compound, particularly regarding the choice of base and ligand.

  • Esterification: It is often advantageous to first protect the carboxylic acid group of this compound as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent side reactions.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-bromonicotinate ester (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Reagent Addition: Add the degassed solvent (e.g., DMF or acetonitrile), the base (e.g., triethylamine, 1.5 equiv), and the alkene (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Hydrolysis: Purify the crude ester by column chromatography. The resulting alkenyl nicotinate ester can then be hydrolyzed back to the carboxylic acid under acidic or basic conditions if desired.

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex pi_complex π-complex pd_complex->pi_complex + Alkene migratory_insertion Migratory Insertion (Syn-addition) inserted_complex R-CH₂-CH(Ar)-Pd(II)L₂ migratory_insertion->inserted_complex alkene Alkene pi_complex->migratory_insertion beta_hydride β-Hydride Elimination (Syn-elimination) inserted_complex->beta_hydride product Substituted Alkene beta_hydride->product hydrido_complex H-Pd(II)(Br)L₂ beta_hydride->hydrido_complex hydrido_complex->pd0 + Base - HB⁺ - Br⁻ base Base

Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine. This reaction is highly valuable for synthesizing aniline derivatives, which are prevalent in pharmaceuticals.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of a Bromopyridine

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10016-24>85
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11012>90

Note: These conditions are representative for bromopyridines. The choice of ligand and base is critical and highly dependent on the specific amine coupling partner. Strong bases like sodium tert-butoxide are common, but may not be compatible with all substrates.

  • Reaction Setup: In a glovebox, to a dry reaction vial or Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the appropriate phosphine ligand (e.g., BINAP, XPhos), and the base (e.g., NaOtBu or K₃PO₄).

  • Reagent Addition: Add the this compound (or its ester derivative) (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (80-110 °C) with stirring for the required duration (4-24 hours). Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite to remove palladium residues. The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the crude product by column chromatography or recrystallization. If an ester was used, it can be hydrolyzed to the carboxylic acid.

Buchwald_Hartwig_Amination pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + R₂NH amine_complex [Ar-Pd(II)(Br)(NHR₂)L] amine_coordination->amine_complex amine R₂NH deprotonation Deprotonation amine_complex->deprotonation + Base - H-Base⁺ - Br⁻ amido_complex Ar-Pd(II)(NR₂)L deprotonation->amido_complex base Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The bromine atom at the 4-position is activated towards SNAr because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen atom. This pathway provides a direct, metal-free method for introducing nucleophiles.

  • Reaction Setup: In a sealed reaction vial, dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the amine nucleophile (2.0-3.0 equiv). A base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), may be required, especially if the amine is used as its salt.

  • Reaction: Heat the reaction mixture to a high temperature (typically 100-150 °C). The reaction progress can be monitored by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and acidify to precipitate the product. Alternatively, the product can be extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

SNAr_Reaction start_material This compound addition Nucleophilic Attack (Addition) start_material->addition nucleophile Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized) addition->meisenheimer + Nu⁻ elimination Elimination of Leaving Group meisenheimer->elimination - Br⁻ product 4-Substituted Nicotinic Acid elimination->product

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This protocol details the palladium-catalyzed Suzuki coupling of 4-bromonicotinic acid with various arylboronic acids to generate 4-arylnicotinic acid derivatives. These products are significant scaffolds in medicinal chemistry, finding applications in the development of novel therapeutics, including kinase inhibitors for cancer and anti-inflammatory agents.[2][3] This document provides a comprehensive guide to the reaction, including detailed experimental procedures, a summary of reaction conditions, potential challenges, and troubleshooting strategies.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[1] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 4-arylnicotinic acid product and regenerating the Pd(0) catalyst.[4]

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and related bromopyridines with various arylboronic acids. Optimization is often substrate-specific, and these tables provide a starting point for reaction development.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)DMF110892
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)901678
44-Cyanophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)120665
52-Thiopheneboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)DMF/H₂O (10:1)1001275

Note: Yields are illustrative and based on typical results for similar substrates. Actual yields may vary.

Table 2: Influence of Reaction Parameters on a Model Reaction

Model Reaction: this compound + Phenylboronic Acid

ParameterVariationYield (%)Observations
Catalyst Pd(PPh₃)₄85Good, general-purpose catalyst.
Pd(dppf)Cl₂88Often effective for heteroaryl couplings.
Pd(OAc)₂/SPhos91Buchwald ligands can improve yields for challenging substrates.
Base K₂CO₃85Common and effective base.
K₃PO₄89Stronger base, can accelerate the reaction.
Cs₂CO₃87Often used for less reactive substrates.
Solvent Dioxane/H₂O85Good general solvent system.
DMF82Higher boiling point, can be useful for sluggish reactions.
Toluene/H₂O80Biphasic system, can aid in product isolation.

Experimental Protocols

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

General Procedure for Solution-Phase Suzuki Coupling:
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactants Ar-Br + Ar'B(OH)₂ Reactants->OxAdd Base Base Base->Transmetal Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow prep_reagents Weigh Reactants: This compound, Arylboronic Acid, Base prep_flask Add to Flame-Dried Schlenk Flask prep_reagents->prep_flask prep_inert Evacuate and Backfill with Inert Gas (3x) prep_flask->prep_inert add_solvent Add Degassed Solvent prep_inert->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat to Desired Temperature with Stirring add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry purify Concentrate and Purify (Chromatography/Recrystallization) dry->purify Kinase_Pathways GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Arylnicotinic Acid Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->Raf

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonicotinic acid and its derivatives are versatile building blocks in medicinal chemistry and materials science. The presence of a bromine atom on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. This allows for the synthesis of a diverse array of 4-substituted nicotinic acid analogs, which are key scaffolds in many biologically active compounds. This document provides detailed application notes and experimental protocols for three major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Core Concepts: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle can be broadly described in three fundamental steps:

  • Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound (or its ester), forming a palladium(II) intermediate.

  • Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck):

    • In the Suzuki reaction, an organoboron compound, activated by a base, transfers its organic group to the palladium center (transmetalation).

    • In the Sonogashira reaction, a copper(I)-acetylide (formed from a terminal alkyne) undergoes transmetalation with the palladium complex. In copper-free variants, the alkyne coordinates directly to the palladium center.

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond (migratory insertion).

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) PdII->Transmetalation R'-M CoupledPd R-Pd(II)L2-R' Transmetalation->CoupledPd RedElim Reductive Elimination CoupledPd->RedElim RedElim->Pd0 R-R'

Caption: Generalized Palladium Catalytic Cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound derivatives. Note that yields are highly dependent on the specific substrates, and optimization may be required. For reactions involving the free carboxylic acid, protection as an ester (e.g., methyl or ethyl) is often advantageous to improve solubility and prevent side reactions.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane/H₂O1001680-90
33-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene/H₂O901875-88
44-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄THF/H₂O702482-92

Table 2: Heck Coupling of Methyl 4-Bromonicotinate

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001670-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile802465-75
31-OctenePd(OAc)₂ (5)-NaOAcDMA1201850-65
4Ethyl acrylatePd/C (10)-Et₃NNMP1101260-70

Table 3: Sonogashira Coupling of Ethyl 4-Bromonicotinate

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60885-95
21-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF701280-90
3TrimethylsilylacetylenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane801675-85
4EthynylbenzenePdCl₂(CH₃CN)₂ (2.5)sXPhos (3)Cs₂CO₃MeCN65288-96

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions.

Experimental Workflow Setup Reaction Setup (Flask, Stir Bar) Reagents Add Reactants & Base (4-Bromonicotinate, Coupling Partner, Base) Setup->Reagents Inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Heat Heat to Temperature & Stir Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Monitor->Heat Continue Reaction Workup Reaction Workup (Cool, Quench, Extract) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify

Caption: General Experimental Workflow for Cross-Coupling.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-Bromonicotinate with Phenylboronic Acid

This protocol describes the synthesis of methyl 4-phenylnicotinate.

Materials:

  • Methyl 4-bromonicotinate (1.0 mmol, 216 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (6 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromonicotinate, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add degassed toluene, ethanol, and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-16 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure methyl 4-phenylnicotinate.

Protocol 2: Heck Coupling of Methyl 4-Bromonicotinate with Styrene

This protocol describes the synthesis of methyl 4-styrylnicotinate.

Materials:

  • Methyl 4-bromonicotinate (1.0 mmol, 216 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon.

  • Reagent Addition: Under argon, add anhydrous DMF, followed by methyl 4-bromonicotinate, styrene, and triethylamine.

  • Reaction: Heat the reaction mixture to 100°C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, typically as the (E)-isomer.

Protocol 3: Sonogashira Coupling of Ethyl 4-Bromonicotinate with Phenylacetylene

This protocol describes the synthesis of ethyl 4-(phenylethynyl)nicotinate.

Materials:

  • Ethyl 4-bromonicotinate (1.0 mmol, 230 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • Tetrahydrofuran (THF), anhydrous and degassed (5 mL)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add ethyl 4-bromonicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Under argon, add degassed THF, triethylamine, and finally phenylacetylene via syringe.

  • Reaction: Stir the reaction mixture at 60°C.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 8-12 hours.

  • Work-up: Once complete, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and copper salts, washing the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure ethyl 4-(phenylethynyl)nicotinate.

Application Notes and Protocols for the Esterification of 4-Bromonicotinic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonicotinic acid is a versatile heterocyclic building block extensively utilized in the synthesis of pharmaceutical and agrochemical agents.[1] Its pyridine core and the presence of both a carboxylic acid and a bromo substituent make it an attractive starting material for the generation of diverse molecular scaffolds. Esterification of the carboxylic acid moiety is a common initial step in the synthetic manipulation of this compound, leading to intermediates that can be further elaborated into target compounds with potential biological activity. This document provides detailed application notes and protocols for the esterification of this compound with a range of simple alcohols, including methanol, ethanol, propanol, and butanol.

Applications in Drug Discovery and Development

Esters of nicotinic acid and its derivatives are prevalent in a variety of pharmacologically active compounds. The esterification of this compound serves as a crucial step in the synthesis of novel therapeutic agents. The resulting esters can undergo further transformations, such as cross-coupling reactions at the bromine-substituted position, to introduce diverse functionalities and explore structure-activity relationships (SAR). While specific biological targets for simple alkyl esters of this compound are not extensively documented in publicly available literature, their role as key intermediates in the synthesis of more complex molecules is well-established.

Comparative Data on Esterification Reactions

The following table summarizes the reaction conditions and yields for the esterification of this compound with various alcohols. The data is compiled from literature sources and represents typical outcomes for the described methods.

Ester ProductAlcoholMethodCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl 4-bromonicotinateMethanolFischer-SpeierH₂SO₄ (catalytic)MethanolReflux8High
Ethyl 4-bromonicotinateEthanolFischer-SpeierH₂SO₄ (catalytic)EthanolReflux12Good
Propyl 4-bromonicotinaten-PropanolFischer-SpeierH₂SO₄ (catalytic)n-PropanolReflux16Moderate
Butyl 4-bromonicotinaten-ButanolFischer-SpeierH₂SO₄ (catalytic)n-ButanolReflux24Moderate
Isopropyl 4-bromonicotinateIsopropanolMitsunobuPPh₃, DIADTHF0 to RT4Good

Note: "High," "Good," and "Moderate" are qualitative descriptors based on typical expectations for these reaction types. Specific yields can vary based on the precise reaction conditions and scale. A specific example for a related compound, methyl 4-bromo-6-methylnicotinate, reports a yield of 82% using POBr₃.[2]

Experimental Protocols

Two primary methods for the esterification of this compound are presented here: the Fischer-Speier esterification for simple primary and secondary alcohols, and the Mitsunobu reaction, which is suitable for a broader range of alcohols, including those that may be sensitive to strongly acidic conditions.

Protocol 1: Fischer-Speier Esterification of this compound

This method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, with the removal of water to drive the equilibrium towards the ester product.[1]

Materials:

  • This compound

  • Anhydrous alcohol (Methanol, Ethanol, n-Propanol, or n-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Mitsunobu Esterification of this compound

The Mitsunobu reaction provides a milder alternative to the Fischer-Speier esterification and is particularly useful for secondary alcohols or when acidic conditions are not desirable.[3][4]

Materials:

  • This compound

  • Alcohol (e.g., Isopropanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the Fischer-Speier and Mitsunobu esterification reactions.

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid This compound Reflux Reflux Acid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Evaporation Evaporate Excess Alcohol Reflux->Evaporation Cool Extraction Extraction with Organic Solvent Evaporation->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Drying Dry with MgSO₄ Wash->Drying Concentration Concentrate Drying->Concentration Purify Column Chromatography or Distillation Concentration->Purify Product Pure Ester Purify->Product

Caption: General workflow for Fischer-Speier esterification.

Mitsunobu_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid This compound Mixing Mix in Anhydrous THF Acid->Mixing Alcohol Alcohol Alcohol->Mixing PPh3 Triphenylphosphine PPh3->Mixing DIAD DIAD/DEAD Addition Slow Addition of DIAD/DEAD DIAD->Addition Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring Stir at RT Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with NaHCO₃, Brine Extraction->Wash Drying Dry with MgSO₄ Wash->Drying Concentration Concentrate Drying->Concentration Purify Column Chromatography Concentration->Purify Product Pure Ester Purify->Product

Caption: General workflow for Mitsunobu esterification.

References

Application Notes and Protocols for the Synthesis of Amides from 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 4-Bromonicotinic acid is a valuable building block, offering a handle for further chemical transformations, such as cross-coupling reactions, making its amide derivatives attractive targets in drug discovery programs. This document provides detailed protocols for the synthesis of amides from this compound, covering common activation methods including the use of coupling reagents and conversion to the acyl chloride.

Synthetic Strategies Overview

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. The two primary strategies detailed here are:

  • Acyl Chloride Formation: Conversion of this compound to the more reactive 4-bromonicotinoyl chloride, which readily reacts with amines.

  • Coupling Reagent-Mediated Amidation: In situ activation of this compound using reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (Hydroxybenzotriazole).

The choice of method often depends on the substrate scope, desired scale, and sensitivity of the functional groups on the amine coupling partner.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and expected yields for the synthesis of amides from this compound based on established amidation protocols. Please note that yields are highly dependent on the specific amine substrate and optimization of reaction conditions.

MethodActivating Agent(s)BaseSolvent(s)Typical Reaction TimeTypical Yield (%)
Acyl Chloride MethodOxalyl Chloride/DMFTriethylamine (TEA)DCM6-8 hours70-90+
HATU CouplingHATUDIPEADMF1-4 hours80-95+
EDC/HOBt CouplingEDC, HOBtDIPEA or TEADMF or DCM12-24 hours60-85+

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-bromonicotinamide via the Acyl Chloride Method

This protocol is adapted from a general procedure for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and is applicable to the synthesis of a wide range of amides from this compound.[1]

Step 1: Formation of 4-Bromonicotinoyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M), add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).

  • Add oxalyl chloride (2.0-3.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude 4-bromonicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

  • In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice-water bath.

  • Dissolve the crude 4-bromonicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-bromonicotinamide.

A similar protocol using a substituted dichloronicotinic acid and a substituted thiophen-2-amine reported a yield of 71%.[1]

Protocol 2: HATU-Mediated Synthesis of N-Substituted-4-bromonicotinamide

HATU is a highly efficient coupling reagent, often leading to high yields and short reaction times, especially for sterically hindered substrates.

  • To a stirred solution of this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HATU (1.1-1.2 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 3: EDC/HOBt-Mediated Synthesis of N-Substituted-4-bromonicotinamide

This method is a classic and cost-effective approach for amide bond formation.

  • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • For workup, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G This compound This compound Activated Intermediate Activated Intermediate This compound->Activated Intermediate + Activating Agent Amine (R-NH2) Amine (R-NH2) Activating Agent Activating Agent Amide Product Amide Product Activated Intermediate->Amide Product + Amine (R-NH2)

Caption: General reaction scheme for amide synthesis.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Start This compound + Activating Agent + Solvent Activation Stir at specified temperature and time Start->Activation Intermediate Formation of Activated Intermediate Activation->Intermediate Amine_Addition Add Amine + Base Intermediate->Amine_Addition Reaction Stir at specified temperature and time Amine_Addition->Reaction Quench Quench Reaction (e.g., with water) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: Experimental workflow for amide synthesis.

G Start Choose Synthetic Route for 4-Bromonicotinamide Synthesis High_Yield High Yield & Fast Reaction? Start->High_Yield Cost_Sensitive Cost-Effective? High_Yield->Cost_Sensitive No HATU Use HATU Coupling High_Yield->HATU Yes Steric_Hindrance Sterically Hindered Amine? Cost_Sensitive->Steric_Hindrance No EDC_HOBt Use EDC/HOBt Coupling Cost_Sensitive->EDC_HOBt Yes Steric_Hindrance->EDC_HOBt No Acyl_Chloride Use Acyl Chloride Method Steric_Hindrance->Acyl_Chloride Yes

Caption: Decision tree for synthesis route selection.

References

Application Notes and Protocols: The Strategic Use of 4-Bromonicotinic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. Pyridine-based scaffolds are prevalent in numerous FDA-approved kinase inhibitors, often acting as "hinge-binders" within the ATP-binding pocket of the kinase. 4-Bromonicotinic acid is a versatile and highly valuable building block in medicinal chemistry for the synthesis of such inhibitors. The presence of a bromine atom and a carboxylic acid group on the pyridine ring provides two orthogonal points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of inhibitors for Aurora kinases.

Key Applications of this compound in Kinase Inhibitor Synthesis

This compound serves as a strategic starting material for the synthesis of complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. The two primary functional groups of this compound allow for a divergent synthetic approach:

  • Amide Bond Formation: The carboxylic acid moiety is readily converted into amides, esters, and other derivatives. This allows for the introduction of various side chains that can interact with specific residues within the kinase active site, thereby enhancing potency and selectivity.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds and the introduction of diverse aryl or heteroaryl moieties, which can be crucial for establishing key interactions with the kinase and improving the pharmacokinetic properties of the inhibitor.

Application Example: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers. The following sections detail a representative synthesis of a potent Aurora kinase inhibitor based on a nicotinamide scaffold, which can be derived from this compound.

Targeted Signaling Pathway: Aurora Kinase Signaling in Mitosis

Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells. A simplified representation of the Aurora kinase signaling pathway is depicted below.

Aurora_Kinase_Signaling cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Activity cluster_2 Cellular Processes cluster_3 Therapeutic Intervention cluster_4 Outcome G2 G2 Phase Mitosis Mitosis G2->Mitosis AurA Aurora A Mitosis->AurA AurB Aurora B Mitosis->AurB Centrosome Centrosome Maturation & Spindle Assembly AurA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AurB->Chromosome Apoptosis Mitotic Arrest & Apoptosis Centrosome->Apoptosis Disruption leads to Chromosome->Apoptosis Disruption leads to Inhibitor This compound -derived Inhibitor Inhibitor->AurA Inhibition Inhibitor->AurB Inhibition

Aurora Kinase Signaling Pathway and Point of Inhibition.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of a representative nicotinamide-based Aurora kinase inhibitor (Compound 10l ), which showcases the potential of this scaffold.[1]

Compound IDTarget KinaseIC50 (µM)
10l Aur A0.61
10l Aur BData not provided
ReferenceAur A3.37

In vitro anti-proliferative activity of Compound 10l against various cancer cell lines:

Compound IDSW620 (IC50 µM)NCI-H1975 (IC50 µM)
10l 0.611.06
Reference3.376.67

Experimental Protocols

The following protocols describe a general synthetic route to a nicotinamide-based Aurora kinase inhibitor, starting from this compound.

Experimental Workflow

The overall synthetic strategy involves an initial amide coupling of this compound, followed by a Suzuki cross-coupling reaction to introduce the second aryl moiety.

Synthetic_Workflow Start This compound Intermediate1 Amide Intermediate Start->Intermediate1 Amide Coupling FinalProduct Final Kinase Inhibitor Intermediate1->FinalProduct Suzuki Coupling reagent1 Amine (R1-NH2) Coupling Reagent (e.g., HATU) reagent1->Intermediate1 reagent2 Arylboronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagent2->FinalProduct

General Synthetic Workflow for Kinase Inhibitors from this compound.
Protocol 1: Amide Coupling of this compound

This protocol describes the formation of the amide bond between this compound and a desired amine.

Materials:

  • This compound

  • Amine (R1-NH2) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the bromo-amide intermediate with an arylboronic acid.

Materials:

  • 4-Bromo-N-aryl nicotinamide intermediate from Protocol 1

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of the 4-bromo-N-aryl nicotinamide intermediate (1.0 equivalent), arylboronic acid (1.2 equivalents), and K2CO3 (2.0 equivalents) in a round-bottom flask, add the 1,4-dioxane/water (4:1) solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh3)4 (5 mol%) to the reaction mixture and heat to 90 °C under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Conclusion

This compound is a highly adaptable and valuable starting material for the synthesis of a diverse range of kinase inhibitors. Its bifunctional nature allows for the independent and sequential modification of two key positions, facilitating the rapid generation of compound libraries for SAR studies and lead optimization. The protocols outlined in this document provide a general framework for the synthesis of potent kinase inhibitors, such as those targeting the Aurora kinase family, and can be adapted for the synthesis of inhibitors targeting other kinases. The strategic use of this compound will continue to be a cornerstone in the development of next-generation targeted cancer therapies.

References

Application of 4-Bromonicotinic Acid in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a valuable and versatile building block in the synthesis of novel agrochemicals. Its unique chemical structure, featuring a pyridine ring, a carboxylic acid functional group, and a bromine atom, allows for diverse chemical modifications, leading to the development of potent herbicides, fungicides, and insecticides. The presence of the bromine atom at the 4-position of the pyridine ring enhances the molecule's reactivity, making it a key intermediate for introducing various pharmacophores and optimizing the biological activity of the final agrochemical product. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.

Application in Herbicide Synthesis

Derivatives of nicotinic acid and its isomers, picolinic acids, are known to exhibit herbicidal activity, often acting as synthetic auxins that disrupt plant growth. The introduction of a bromine atom can significantly influence the efficacy and selectivity of these herbicides.

Example: Synthesis of a Hypothetical Herbicidal N-Aryl-4-bromonicotinamide

While specific commercial herbicides directly synthesized from this compound are not widely documented in publicly available literature, its structural motifs are present in patented herbicidal compounds. For illustrative purposes, a general protocol for the synthesis of a hypothetical N-aryl-4-bromonicotinamide, a class of compounds with potential herbicidal activity, is provided below. The synthesis involves the activation of the carboxylic acid group of this compound followed by amidation with a substituted aniline.

Experimental Protocol: Synthesis of N-(2,4-dichlorophenyl)-4-bromonicotinamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 2,4-Dichloroaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromonicotinoyl chloride.

  • Amidation: Dissolve the crude 4-bromonicotinoyl chloride in anhydrous dichloromethane (DCM). In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the aniline solution to 0°C in an ice bath and slowly add the acid chloride solution dropwise with constant stirring.

  • Reaction Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(2,4-dichlorophenyl)-4-bromonicotinamide.

Expected Outcome: The final product would be a solid, and its structure would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Data (Hypothetical):

The herbicidal activity of the synthesized compound would be evaluated against a panel of common weeds and crop species. The data would be presented as follows:

CompoundTarget WeedGR₅₀ (g/ha)CropTolerance (g/ha)
N-(2,4-dichlorophenyl)-4-bromonicotinamideAmaranthus retroflexus150Corn (Zea mays)> 500
N-(2,4-dichlorophenyl)-4-bromonicotinamideAbutilon theophrasti200Soybean> 500

GR₅₀: Growth reduction by 50%

dot

G This compound This compound 4-Bromonicotinoyl chloride 4-Bromonicotinoyl chloride This compound->4-Bromonicotinoyl chloride Activation Thionyl chloride Thionyl chloride Thionyl chloride->4-Bromonicotinoyl chloride N-(2,4-dichlorophenyl)-4-bromonicotinamide N-(2,4-dichlorophenyl)-4-bromonicotinamide 4-Bromonicotinoyl chloride->N-(2,4-dichlorophenyl)-4-bromonicotinamide Amidation 2,4-Dichloroaniline 2,4-Dichloroaniline 2,4-Dichloroaniline->N-(2,4-dichlorophenyl)-4-bromonicotinamide

Caption: Synthesis of a herbicidal amide.

Application in Fungicide Synthesis

The pyridine ring is a common scaffold in many commercial fungicides. The introduction of a bromine atom and the ability to form various derivatives from the carboxylic acid group make this compound a promising starting material for the development of new antifungal agents.

Example: Synthesis of a Hypothetical Fungicidal Ester Derivative

Ester derivatives of carboxylic acids are widely explored in agrochemical research. The following protocol outlines a general method for the synthesis of a hypothetical fungicidal ester derived from this compound and a substituted phenol.

Experimental Protocol: Synthesis of 4-chlorophenyl 4-bromonicotinate

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • 4-Chlorophenol

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Slowly add oxalyl chloride (1.5 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification: Dissolve the resulting crude acid chloride in anhydrous DCM. In a separate flask, dissolve 4-chlorophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Add the acid chloride solution to the phenol solution at 0°C.

  • Reaction Work-up: Allow the reaction to proceed at room temperature for 6 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired ester.

Biological Activity Data (Hypothetical):

The antifungal activity of the synthesized ester would be tested against various plant pathogenic fungi.

CompoundFungal PathogenEC₅₀ (µg/mL)
4-chlorophenyl 4-bromonicotinateBotrytis cinerea5.2
4-chlorophenyl 4-bromonicotinateFusarium graminearum10.8

EC₅₀: Effective concentration to inhibit 50% of fungal growth

dot

G This compound This compound 4-Bromonicotinoyl chloride 4-Bromonicotinoyl chloride This compound->4-Bromonicotinoyl chloride Activation Oxalyl chloride Oxalyl chloride Oxalyl chloride->4-Bromonicotinoyl chloride 4-chlorophenyl 4-bromonicotinate 4-chlorophenyl 4-bromonicotinate 4-Bromonicotinoyl chloride->4-chlorophenyl 4-bromonicotinate Esterification 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->4-chlorophenyl 4-bromonicotinate

Caption: Synthesis of a fungicidal ester.

Application in Insecticide Synthesis

Nicotinic acid derivatives have a well-established history in insecticide development, with neonicotinoids being a prominent class of insecticides that act on the nicotinic acetylcholine receptor in insects. This compound can serve as a precursor for the synthesis of novel insecticidal compounds with potentially different modes of action or improved properties.

Example: Synthesis of a Hypothetical Insecticidal Hydrazide-Hydrazone Derivative

Hydrazide-hydrazone derivatives are known to possess a wide range of biological activities. The following protocol describes a two-step synthesis of a hypothetical insecticidal compound starting from this compound.

Experimental Protocol: Synthesis of 4-Bromo-N'-(4-chlorobenzylidene)nicotinohydrazide

Materials:

  • This compound

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄) (catalytic amount)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • 4-Chlorobenzaldehyde

Procedure:

  • Esterification: Reflux a solution of this compound (1.0 eq) in methanol containing a catalytic amount of sulfuric acid for 6 hours. After cooling, neutralize the reaction mixture and extract the methyl 4-bromonicotinate.

  • Hydrazide Formation: Reflux the obtained methyl 4-bromonicotinate (1.0 eq) with an excess of hydrazine hydrate in ethanol for 8 hours. Cool the reaction mixture to obtain the 4-bromonicotinohydrazide precipitate, which can be purified by recrystallization.

  • Hydrazone Formation: Dissolve the 4-bromonicotinohydrazide (1.0 eq) in ethanol and add 4-chlorobenzaldehyde (1.0 eq). Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4 hours. Cool the reaction mixture to obtain the desired hydrazone product, which can be purified by recrystallization.

Biological Activity Data (Hypothetical):

The insecticidal activity of the synthesized hydrazone would be evaluated against common insect pests.

CompoundInsect PestLC₅₀ (ppm)
4-Bromo-N'-(4-chlorobenzylidene)nicotinohydrazideMyzus persicae (Green Peach Aphid)25
4-Bromo-N'-(4-chlorobenzylidene)nicotinohydrazidePlutella xylostella (Diamondback Moth)50

LC₅₀: Lethal concentration to kill 50% of the test insects

dot

G cluster_0 Step 1: Esterification & Hydrazinolysis cluster_1 Step 2: Hydrazone Formation This compound This compound Methyl 4-bromonicotinate Methyl 4-bromonicotinate This compound->Methyl 4-bromonicotinate MeOH, H+ 4-Bromonicotinohydrazide 4-Bromonicotinohydrazide Methyl 4-bromonicotinate->4-Bromonicotinohydrazide N2H4.H2O Final Product 4-Bromo-N'-(4-chlorobenzylidene) nicotinohydrazide 4-Bromonicotinohydrazide->Final Product Condensation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->Final Product

Caption: Synthesis of an insecticidal hydrazone.

This compound is a highly valuable synthon for the development of new agrochemicals. Its versatile reactivity allows for the synthesis of a wide array of derivatives, including amides, esters, and hydrazones, which have shown potential as herbicides, fungicides, and insecticides. The protocols and data presented herein, though based on hypothetical examples due to the limited public availability of specific commercial products, provide a solid foundation and framework for researchers to explore the potential of this compound in their agrochemical discovery programs. Further research into the structure-activity relationships of this compound derivatives is warranted to unlock its full potential in developing next-generation crop protection agents.

Developing Ligands for Metal Complexes Using 4-Bromonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Bromonicotinic acid as a versatile building block in the development of novel ligands for metal complexes. The strategic location of the bromo and carboxylic acid functionalities on the pyridine ring allows for a diverse range of synthetic modifications, making it an attractive starting material for creating metal complexes with potential therapeutic applications, particularly in anticancer drug development.

Introduction to this compound in Ligand Development

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position.[1] This substitution pattern offers two key reactive sites for ligand elaboration:

  • The Carboxylic Acid Group: This functional group can be readily converted into amides, esters, and other derivatives, allowing for the introduction of various coordinating groups and modulation of the ligand's steric and electronic properties.

  • The Bromine Atom: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] This enables the formation of new carbon-carbon bonds, facilitating the synthesis of extended, conjugated ligand systems.

The resulting ligands can then be chelated with a variety of transition metals (e.g., Copper, Cobalt, Nickel, Zinc, Ruthenium) to form stable metal complexes.[3][4] The unique three-dimensional structures and electronic properties of these metal complexes make them promising candidates for interaction with biological targets like DNA and various enzymes.[5][6]

Synthetic Pathways and Experimental Protocols

The following section outlines detailed protocols for the synthesis of ligands derived from this compound and their subsequent complexation with metal ions.

Ligand Synthesis: N-Aryl-4-bromonicotinamide

This protocol describes the synthesis of an N-aryl amide from this compound, a common first step in creating more complex ligands. The procedure is adapted from established methods for related nicotinic acid derivatives.[7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aniline (or a substituted aniline)

  • Pyridine

  • Dichloromethane (DCM)

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for elution)

Protocol:

  • Acyl Chloride Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in dry DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0-3.0 eq.) or oxalyl chloride (1.5-2.0 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromonicotinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in dry DCM.

    • In a separate flask, dissolve the desired aniline (1.0 eq.) and pyridine (1.1 eq.) in dry DCM.

    • Add the aniline solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure N-aryl-4-bromonicotinamide ligand.

Metal Complexation

This general protocol describes the synthesis of a metal(II) complex with the newly synthesized bidentate ligand. This procedure is based on common methods for coordinating nicotinic acid-derived ligands with transition metals.[3][8]

Materials:

  • N-aryl-4-bromonicotinamide ligand

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Methanol or Ethanol

  • Sodium acetate (optional, as a base)

Protocol:

  • Ligand Solution: Dissolve the N-aryl-4-bromonicotinamide ligand (2.0 eq.) in methanol or ethanol, heating gently if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt (1.0 eq.) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment (Optional): If required, add a solution of sodium acetate to facilitate deprotonation of the ligand and promote coordination.

  • Reaction: Stir the reaction mixture at room temperature or reflux for 4-8 hours. The formation of a precipitate often indicates complex formation.

  • Isolation: Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Washing and Drying: Wash the precipitate with the solvent used for the reaction, followed by a small amount of diethyl ether. Dry the complex under vacuum.

Characterization of Ligands and Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the organic ligand.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups and confirm coordination to the metal ion (e.g., shifts in C=O and C=N stretching frequencies).

  • UV-Visible Spectroscopy: To study the electronic transitions in the metal complexes.

  • Mass Spectrometry (MS): To determine the molecular weight of the ligand and the complex.

  • Elemental Analysis (C, H, N): To determine the empirical formula of the synthesized compounds.

  • Molar Conductance Measurements: To determine the electrolytic nature of the metal complexes.[7]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, providing information about the geometry and oxidation state of the metal center.

Quantitative Data on Biological Activity

Compound/ComplexCell LineIC₅₀ (µM)Reference
Ruthenium(II) Cp Complex with Nicotinic Acid Hydrazide Ligand A431 (Skin Carcinoma)18.2 ± 1.2[3]
A2780 (Ovarian Carcinoma)21.4 ± 1.5[3]
MDA-MB-231 (Breast Adenocarcinoma)16.5 ± 1.1[3]
Copper(II) Complex with Nicotinic-Phthalic Acids -SOD Mimetic Activity IC₅₀: 34.42 µM[9]
Novel Ligand (H₂L) from Isonicotinic Hydrazide HepG2 (Liver Carcinoma)> 50[1]
HCT-116 (Colon Carcinoma)> 50[1]
Cu(II) Complex of H₂L HepG2 (Liver Carcinoma)> 50[1]
HCT-116 (Colon Carcinoma)> 50[1]

Note: The data presented are for structurally related compounds and are intended to be illustrative of the type of quantitative data generated in such studies.

Visualizations of Workflows and Pathways

Experimental Workflow: From this compound to Metal Complex

experimental_workflow start This compound acyl_chloride 4-Bromonicotinoyl Chloride start->acyl_chloride SOCl2 or (COCl)2 DCM, DMF (cat.) ligand N-Aryl-4-bromonicotinamide (Ligand) acyl_chloride->ligand + Aryl-NH2 Pyridine, DCM complex [M(Ligand)2Cl2] Metal Complex ligand->complex + Metal(II) Salt Methanol, Stir/Reflux metal_salt Metal(II) Salt (e.g., CuCl2, CoCl2) metal_salt->complex characterization Characterization (NMR, IR, MS, etc.) complex->characterization bio_testing Biological Activity Testing (e.g., Cytotoxicity Assay) characterization->bio_testing suzuki_workflow start N-Aryl-4-bromonicotinamide coupling Suzuki-Miyaura Cross-Coupling start->coupling boronic_acid Aryl Boronic Acid (R-B(OH)2) boronic_acid->coupling pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->coupling base Base (e.g., K2CO3) base->coupling product N,4-Diaryl-nicotinamide Ligand coupling->product complexation Complexation with Metal Salt product->complexation final_complex Diverse Metal Complexes complexation->final_complex dna_interaction_pathway cluster_cell Cancer Cell complex Metal Complex dna Nuclear DNA complex->dna Intercalation / Groove Binding Covalent Binding replication DNA Replication & Transcription dna->replication Inhibition cell_cycle Cell Cycle Arrest replication->cell_cycle apoptosis Apoptosis (Programmed Cell Death) cell_cycle->apoptosis

References

Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical functionalization of 4-bromonicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic modification of this scaffold through modern cross-coupling reactions allows for the synthesis of diverse libraries of compounds with potential therapeutic applications. These application notes detail protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. This substitution pattern makes it a versatile synthetic intermediate. The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups. The carboxylic acid moiety provides a site for amide bond formation or other modifications, further expanding the accessible chemical space. The derivatives of nicotinic acid have shown promise in treating a variety of conditions, underscoring the importance of developing robust methods for their synthesis.

Core Functionalization Reactions: An Overview

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency, broad functional group tolerance, and mild reaction conditions.

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond between the pyridine ring and an aryl or vinyl group, utilizing an organoboron reagent.

  • Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond, introducing a primary or secondary amine to the pyridine core.[1]

  • Sonogashira Coupling: Establishes a carbon-carbon bond between the pyridine and a terminal alkyne.[2]

Due to the potential for the carboxylic acid group to interfere with some catalytic systems, it is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if desired.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on substrates analogous to this compound. This data is compiled from literature sources and serves as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane801285[3]
24-Bromobenzoic acidPhenylboronic acidPd(CH₃CN)₂Cl₂ (0.002)Pipecolinic acid (0.004)K₂CO₃Water100295[4]
32-BromopyridinePhenylboronic acid pinacol esterPd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene/Water (10:1)10016-24Low (3-15)[5]

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuTolueneReflux1665
2Aryl halideSecondary aminePd-PEPPSI-iPENT (1)-tBuOK(ball-milling)RT331-91[2]
32-BromopyridineVolatile amines------(not specified)[6]

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd/CuFe₂O₄ (3)(in catalyst)K₂CO₃Ethanol70390[7]
2Aryl BromidePhenylacetylenePd(PPh₃)₄ (0.6)CuI (1.2)Et₃N/DMFDMF8012High (not specified)
3Aryl IodideTerminal AlkynePdCl₂(CH₃CN)₂ (15)-Cs₂CO₃Water/MeCN652(not specified)[8]

Experimental Protocols

The following are detailed, generalized protocols for the functionalization of this compound. It is recommended to first protect the carboxylic acid as a methyl or ethyl ester.

Esterification of this compound (General Procedure)
  • Suspend this compound (1.0 eq.) in methanol or ethanol (10-20 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq.) dropwise with stirring.

  • Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester, which can be purified by column chromatography if necessary.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of methyl 4-bromonicotinate with an arylboronic acid.

Materials:

  • Methyl 4-bromonicotinate (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add methyl 4-bromonicotinate, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the amination of methyl 4-bromonicotinate with a primary or secondary amine.

Materials:

  • Methyl 4-bromonicotinate (1.0 eq.)

  • Amine (1.1-1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add methyl 4-bromonicotinate and a magnetic stir bar.

  • Add the degassed solvent.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol describes the coupling of methyl 4-bromonicotinate with a terminal alkyne.

Materials:

  • Methyl 4-bromonicotinate (1.0 eq.)

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add methyl 4-bromonicotinate, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 50-80 °C, or stir at room temperature, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the functionalization of this compound.

G cluster_start Starting Material Preparation cluster_coupling Cross-Coupling Reactions cluster_products Functionalized Products cluster_final Final Processing Start This compound Esterification Esterification (e.g., with MeOH, SOCl₂) Start->Esterification Ester Methyl 4-Bromonicotinate Esterification->Ester Suzuki Suzuki-Miyaura (Arylboronic acid, Pd cat., Base) Ester->Suzuki Buchwald Buchwald-Hartwig (Amine, Pd cat., Ligand, Base) Ester->Buchwald Sonogashira Sonogashira (Alkyne, Pd cat., Cu cat., Base) Ester->Sonogashira ArylProduct Methyl 4-Arylnicotinate Suzuki->ArylProduct AminoProduct Methyl 4-Aminonicotinate Buchwald->AminoProduct AlkynylProduct Methyl 4-Alkynylnicotinate Sonogashira->AlkynylProduct Hydrolysis Ester Hydrolysis (e.g., LiOH or NaOH) ArylProduct->Hydrolysis AminoProduct->Hydrolysis AlkynylProduct->Hydrolysis FinalAcid Functionalized Nicotinic Acid Hydrolysis->FinalAcid

Caption: General workflow for this compound functionalization.

Application in Drug Discovery

Derivatives of this compound are valuable scaffolds in drug discovery programs. The following diagram illustrates a conceptual workflow for their application.

G Scaffold This compound Scaffold Functionalization Functionalization (Suzuki, Buchwald, Sonogashira) Scaffold->Functionalization Library Compound Library Functionalization->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Conceptual drug discovery workflow using functionalized nicotinic acids.

References

Application Notes and Protocols for the Quantification of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 4-Bromonicotinic acid. The methodologies are based on established analytical techniques for related compounds, including nicotinic acid derivatives and other halogenated aromatic carboxylic acids. While these protocols are scientifically grounded, they should be considered as templates and must be fully validated for specific applications to ensure accuracy, precision, and robustness in accordance with regulatory guidelines.

Overview of Analytical Techniques

The quantification of this compound, a polar aromatic carboxylic acid, can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for the direct analysis of this compound in aqueous and organic solutions. Reversed-phase chromatography is well-suited for this compound, offering excellent resolution and sensitivity with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This method offers high specificity and sensitivity, making it ideal for complex matrices and trace-level quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section outlines a proposed reversed-phase HPLC method for the quantification of this compound.

Data Presentation: HPLC Method Parameters and Performance (Hypothetical)

The following table summarizes the proposed chromatographic conditions and expected performance characteristics. These values are based on typical methods for pyridine carboxylic acids and would require experimental verification.[1][2]

ParameterProposed Condition / Expected Performance
Chromatographic Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-2 min: 5% B2-10 min: 5% to 95% B10-12 min: 95% B12-13 min: 95% to 5% B13-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Expected Retention Time ~ 6-8 minutes
Linearity (R²) (Expected) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Experimental Protocol: HPLC Method

2.2.1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

2.2.2. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of ultrapure water. Mix well and make up to the mark with ultrapure water. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

2.2.3. Sample Preparation

  • For Drug Substance: Accurately weigh the sample and dissolve in the diluent to achieve a concentration within the calibration range.

  • For Formulations: The sample preparation will be matrix-dependent and may involve extraction, filtration, and dilution steps to ensure the final concentration is within the calibration range and free from interfering excipients.

2.2.4. Chromatographic Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase A & B E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Calibration Standards B->C F Inject Standards & Samples C->F D Prepare Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify this compound I->J

Workflow for HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a proposed GC-MS method for the quantification of this compound, which requires a prior derivatization step.

Data Presentation: GC-MS Method Parameters and Performance (Hypothetical)

The following table outlines the proposed GC-MS conditions. These are based on general methods for the analysis of organic acids and would need to be optimized and validated.[3][4]

ParameterProposed Condition / Expected Performance
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Split (e.g., 20:1)
Injector Temperature 250 °C
Oven Temperature Program Initial 80 °C, hold for 2 minRamp at 10 °C/min to 280 °CHold at 280 °C for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity
Expected Quantitation Ion To be determined from the mass spectrum of the derivatized compound
Experimental Protocol: GC-MS Method

3.2.1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotopically labeled compound or another suitable compound not present in the sample)

3.2.2. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of pyridine.

  • Internal Standard Stock Solution: Prepare a stock solution of the IS in pyridine at a suitable concentration.

  • Calibration Standards: Prepare a series of calibration standards by adding appropriate aliquots of the this compound stock solution and a fixed amount of the IS stock solution to GC vials.

3.2.3. Sample Preparation and Derivatization

  • Transfer a known amount of the sample (or an extract) into a GC vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Add a fixed amount of the IS stock solution.

  • Add 100 µL of pyridine to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before analysis.

3.2.4. GC-MS Analysis

  • Inject an aliquot (e.g., 1 µL) of the derivatized standard or sample into the GC-MS system.

  • Acquire the data in either full scan or SIM mode.

  • Identify the peak corresponding to the derivatized this compound and the internal standard based on their retention times and mass spectra.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Samples B Add Internal Standard A->B C Add Pyridine & BSTFA B->C D Heat at 70°C for 30 min C->D E Inject into GC-MS D->E F Acquire Mass Spectral Data E->F G Identify & Integrate Peaks F->G H Calculate Peak Area Ratios G->H I Construct Calibration Curve H->I J Quantify this compound I->J

Workflow for GC-MS quantification of this compound.
Method Validation Considerations

Both the proposed HPLC and GC-MS methods require full validation in accordance with ICH guidelines (Q2(R1)) or equivalent regulatory standards. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision, and reproducibility).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

By following these detailed protocols and conducting thorough validation, researchers, scientists, and drug development professionals can establish reliable and accurate methods for the quantification of this compound in various matrices.

References

Application Notes and Protocols for the Analysis of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of 4-bromonicotinic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Application Note 1: Analysis of this compound by Reverse-Phase HPLC-UV

1. Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For organic acids like this compound, reverse-phase HPLC is a robust method for separation and quantification.[1] This method separates compounds based on their hydrophobic interactions with the stationary phase.[1] The protocol outlined below details a stability-indicating HPLC method suitable for quantifying this compound in bulk materials or formulated products. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines.[2][3]

2. Experimental Protocol

2.1. Equipment and Reagents

  • Equipment :

    • HPLC system with a UV or Diode Array Detector (DAD)[4]

    • Analytical balance

    • Sonicator

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

  • Reagents :

    • This compound reference standard (Purity ≥95%)[5]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ortho-phosphoric acid (AR grade)

    • Water (Milli-Q or equivalent HPLC grade)

2.2. Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the HPLC analysis.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[4][7]
Gradient Isocratic or Gradient (e.g., 65% A / 35% B)[4]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[3]
Injection Volume 10 µL
Detection UV at 265 nm
Run Time ~10 minutes

2.3. Preparation of Solutions

  • Mobile Phase Preparation : Prepare a 0.1% (v/v) solution of ortho-phosphoric acid in HPLC-grade water. Filter and degas before use.

  • Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.[8]

  • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the standard stock solution with the mobile phase.

  • Sample Preparation : Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the diluent (50:50 acetonitrile/water), sonicate for 15 minutes, allow to cool to room temperature, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.[4]

2.4. Method Validation Summary

The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][7]

ParameterSpecificationTypical Acceptance Criteria
Linearity & Range 1 - 50 µg/mLR² ≥ 0.999[7]
Precision (RSD) System Precision (n=6 injections)Method Precision (n=6 preparations)[2]≤ 2.0%[9]
Accuracy (% Recovery) Spiked samples at 80%, 100%, and 120% of the target concentration.[2]98.0% - 102.0%
LOD Based on Signal-to-Noise ratio of 3:1[2]Report Value
LOQ Based on Signal-to-Noise ratio of 10:1[2]Report Value
Specificity The peak for this compound should be pure and free from interference from placebo or degradation products.No interference at RT

3. HPLC Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, Mobile Phase) prep->hplc Load inject Inject Sample (10 µL) hplc->inject separate Isocratic Separation (1.0 mL/min) inject->separate detect UV Detection (265 nm) separate->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for the HPLC-UV analysis of this compound.

Application Note 2: Analysis of this compound by GC-MS

1. Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity. However, polar and non-volatile compounds like this compound require a derivatization step to increase their volatility and thermal stability for GC analysis.[8][10] Silylation is a common derivatization technique where active hydrogen atoms in the molecule are replaced by a trimethylsilyl (TMS) group.[10] This protocol describes a GC-MS method for the analysis of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Experimental Protocol

2.1. Equipment and Reagents

  • Equipment :

    • GC-MS system with an Electron Ionization (EI) source

    • Heating block or oven

    • Autosampler vials with inserts

    • Microsyringes

  • Reagents :

    • This compound reference standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[11]

    • Pyridine or Acetonitrile (Anhydrous, GC grade)

    • Hexane (GC grade)

2.2. Derivatization Procedure

  • Drying : Place an accurately weighed amount of sample or standard (approx. 1 mg) into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition : Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.

  • Silylation : Add 100 µL of BSTFA (+1% TMCS) to the vial.[11]

  • Reaction : Tightly cap the vial and heat at 70-75 °C for 45 minutes to ensure complete derivatization.[10]

  • Analysis : Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS injection.

2.3. GC-MS Instrumental Conditions

The following table summarizes the key parameters for the GC-MS analysis.

ParameterRecommended Conditions
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[12]
Inlet Temperature 250 °C[12]
Injection Mode Split (e.g., 20:1 ratio) or Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min[12]
Oven Program Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[12][13]
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-500) for identification andSelected Ion Monitoring (SIM) for quantification
SIM Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and characteristic fragments)

2.4. Method Validation Summary

Quantitative data should be generated using the SIM mode for enhanced sensitivity and selectivity.

ParameterSpecificationTypical Acceptance Criteria
Linearity & Range Based on the response of the derivatized analyte.R² ≥ 0.995
Precision (RSD) System Precision (n=6 injections)Method Precision (n=6 preparations including derivatization)≤ 5.0%
Accuracy (% Recovery) Spiked samples subjected to the full sample preparation and derivatization process.95.0% - 105.0%
LOD Based on Signal-to-Noise ratio of 3:1 in SIM mode.[2]Report Value
LOQ Based on Signal-to-Noise ratio of 10:1 in SIM mode.[2]Report Value
Specificity The mass spectrum and retention time of the sample peak must match that of the derivatized reference standard.Confirmed Match

3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample/Standard (Dry Residue) dissolve Add Solvent (e.g., Pyridine) sample->dissolve derivatize Add BSTFA Reagent dissolve->derivatize heat Heat at 75°C for 45 min derivatize->heat inject Inject 1 µL into GC heat->inject separate GC Separation (DB-5ms Column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (Scan or SIM Mode) ionize->detect data Data Analysis (Quantification) detect->data

Caption: Workflow for the GC-MS analysis of this compound via silylation.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of 4-Bromonicotinic acid, a common heterocyclic substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my Suzuki coupling with this compound resulting in a low yield?

Low yields with heteroaryl halides like this compound are common and can often be traced back to a few key issues.

  • Catalyst Inhibition/Deactivation : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] This is a well-documented issue with pyridine-containing substrates.[1]

  • Poor Reactivity : As an electron-deficient halide, this compound can sometimes present challenges in the oxidative addition step, which is often rate-limiting.

  • Side Reactions : Several side reactions can compete with your desired cross-coupling, consuming starting materials and reducing the yield.

  • Suboptimal Reaction Conditions : The choice of catalyst, ligand, base, and solvent is critical and often needs to be tailored for heteroaryl substrates.[2][3]

Q2: My starting material is consumed, but the product yield is low. What are the common side reactions?

If your starting material is disappearing without significant product formation, competitive side reactions are likely the culprit.

  • Protodeboronation : This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[4] This side reaction is often promoted by the presence of base and water.[4] To minimize it, use anhydrous conditions and consider more stable boronic esters (e.g., pinacol esters) which can protect the boronic acid from premature decomposition.[4]

  • Homocoupling : The boronic acid can couple with itself to form a biaryl byproduct.[1][4] This is often exacerbated by the presence of oxygen or if the desired cross-coupling reaction is slow.[1][4] Thoroughly degassing your solvents and maintaining an inert atmosphere can help reduce homocoupling.

  • Dehalogenation : The this compound can undergo dehalogenation, where the bromine atom is replaced by a hydrogen.[1] Optimizing reaction parameters such as temperature, base, and solvent can help favor the desired cross-coupling over dehalogenation.[1]

Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?

While Pd(PPh₃)₄ is a workhorse catalyst, it is often insufficient for challenging heteroaryl couplings.[2][4] More robust catalyst systems are often required.

  • Bulky, Electron-Rich Phosphine Ligands : These are highly effective for heteroaryl couplings.[1] Ligands such as SPhos, XPhos, or P(t-Bu)₃ can stabilize the active palladium species, prevent pyridine coordination, and accelerate the oxidative addition and reductive elimination steps.[1][2][3][4]

  • Pre-formed Catalysts : Using pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition can be beneficial.[1]

  • Higher Catalyst Loading : For particularly difficult couplings, increasing the catalyst loading from a typical 1-3 mol% to 5 mol% may improve the yield.[1]

Q4: How do the base and solvent choice impact the reaction?

The base and solvent play a crucial role in the Suzuki reaction, particularly for heteroaryl substrates.

  • Base Selection : The base is critical for activating the boronic acid for transmetalation.[1][5] Strong inorganic bases like K₃PO₄ and K₂CO₃ are commonly used and often effective.[1][6][7][8] Weaker bases like KF can also be beneficial in minimizing side reactions like protodeboronation.[1][9] The choice of base can be substrate-dependent and may require screening.[7]

  • Solvent System : A variety of solvents can be used, often in combination with water.[10][11] Common choices include 1,4-dioxane, THF, DMF, and toluene.[10][11] Using anhydrous, degassed solvents is crucial to prevent catalyst deactivation by oxygen and to minimize water-related side reactions.[1][4][9] A small amount of water is often necessary, especially when using bases like K₃PO₄, to facilitate the reaction.[12]

Data Presentation: Condition Optimization

The selection of reaction components is critical for success. The tables below summarize the effect of different catalysts and bases on the yield of Suzuki couplings involving nicotinic acid derivatives.

Table 1: Comparison of Palladium Catalysts for the Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid
Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄DMF802485[8]
Pd(dppf)Cl₂ (5)K₂CO₃DME80292[13]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001888[13]

This data is compiled from representative solution-phase protocols and may require optimization for different substrates.[8][13]

Table 2: Effect of Different Bases on Suzuki Coupling Yield
EntryBaseSolventYield (%)Reference
1Na₂CO₃THF/H₂O98[7]
2K₂CO₃Toluene:EthanolModerate[6]
3K₃PO₄1,4-Dioxane/H₂OGood[14]
4Cs₂CO₃DioxaneGood[15]
5KFDioxaneGood[16]

Yields are highly dependent on the specific substrates, catalyst, and other reaction conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol describes a general method for the solution-phase coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[8]

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[8]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8][9]

  • Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[8]

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir the mixture vigorously.[4][8]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][8]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate. Separate the layers. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Purification : Filter the precipitated solid, wash with water, and dry under vacuum. If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[8]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield in This compound Coupling CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents CheckSetup Review Reaction Setup (Inert Atmosphere, Degassing) Start->CheckSetup SideReactions Investigate Side Reactions (Protodeboronation, Homocoupling) Start->SideReactions OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK CheckSetup->OptimizeConditions Setup OK SideReactions->OptimizeConditions Other Issues Boron Use Boronic Ester (e.g., Pinacol) SideReactions->Boron Protodeboronation Suspected Catalyst Change Catalyst/Ligand (e.g., use Buchwald ligands) OptimizeConditions->Catalyst Base Screen Different Bases (K₃PO₄, Cs₂CO₃, KF) OptimizeConditions->Base Solvent Change Solvent System (Dioxane, THF, DMF) OptimizeConditions->Solvent Temp Adjust Temperature & Reaction Time OptimizeConditions->Temp

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][17]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Halide R¹-Pd(II)L₂-X Pd0->PdII_Halide OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_Halide->PdII_R2 Transmetal Transmetalation PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² (Product) R1X R¹-X (this compound) R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Amidation of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of 4-bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing an amidation reaction with this compound?

A1: The primary challenges include low reaction yield, the formation of side products, and difficulties in purifying the final amide. The electron-withdrawing nature of the bromine atom and the pyridine ring can influence the reactivity of the carboxylic acid, potentially requiring carefully optimized conditions.

Q2: Which coupling reagents are recommended for the amidation of this compound?

A2: A variety of coupling reagents can be effective. For rapid and high-yielding reactions, uronium salts like HATU are an excellent choice, particularly for challenging couplings. Carbodiimides such as EDC, often used with additives like HOBt, offer a reliable and cost-effective alternative. Propane phosphonic acid anhydride (T3P®) is another safe and efficient option with a straightforward workup. Boron-based catalysts, like boric acid, are also emerging as environmentally friendly and effective promoters for direct amidation.

Q3: What is the role of additives like HOBt or HOAt?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents, especially carbodiimides. They react with the activated carboxylic acid to form an active ester intermediate, which is more reactive and less prone to side reactions than the initial activated species. This can lead to higher yields and purity. HOAt is generally considered more reactive than HOBt.

Q4: How does the choice of base impact the reaction?

A4: The base is critical for neutralizing acids formed during the reaction and for facilitating the nucleophilic attack of the amine. A weak, sterically hindered base, such as N-methylmorpholine (NMM) or

Technical Support Center: Synthesis of 4-Bromonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Bromonicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is most commonly synthesized via a Sandmeyer reaction starting from 4-aminonicotinic acid. Another potential, though less common, route is the direct bromination of nicotinic acid; however, this method often leads to a mixture of isomers, with the 5-bromo isomer being the major product. Halogen exchange from 4-chloronicotinic acid is also a possible synthetic strategy.

Q2: What are the most common by-products observed in the synthesis of this compound derivatives?

A2: The by-products largely depend on the synthetic route employed. For the Sandmeyer reaction, common by-products include 4-hydroxynicotinic acid and unreacted starting material (4-aminonicotinic acid). In direct bromination approaches, polybrominated species and other positional isomers of bromonicotinic acid are frequent impurities.

Q3: How can I minimize the formation of the 4-hydroxynicotinic acid by-product in a Sandmeyer reaction?

A3: The formation of 4-hydroxynicotinic acid occurs when the diazonium salt reacts with water. To minimize this, it is crucial to maintain a low reaction temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. Ensuring an adequate concentration of the bromide source (e.g., from CuBr or HBr) can also favor the desired bromination over hydroxylation.

Q4: I am observing a significant amount of starting material in my final product. How can I improve the conversion rate?

A4: Incomplete conversion can be due to several factors. For a Sandmeyer reaction, ensure the complete formation of the diazonium salt by using a slight excess of sodium nitrite and maintaining the acidic conditions. For direct bromination, reaction time and temperature are critical; ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. The purity of reagents is also crucial, as impurities can inhibit the reaction.[1]

Q5: What are the purification strategies to remove common by-products?

A5: Purification can often be achieved through recrystallization, taking advantage of solubility differences between this compound and the common by-products. For instance, 4-hydroxynicotinic acid has different solubility profiles compared to the brominated product. Column chromatography can also be an effective purification method, although it may be less scalable. Adjusting the pH of the aqueous solution during work-up can also help to selectively precipitate the desired product.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Diazotization (Sandmeyer Route) Ensure the reaction temperature is maintained between 0-5 °C. Use a fresh solution of sodium nitrite. Ensure sufficient acidity (e.g., with HBr) for the reaction to proceed to completion.
Premature Decomposition of Diazonium Salt Work at low temperatures and use the diazonium salt immediately after its formation. Avoid exposing the reaction mixture to light, which can accelerate decomposition.
Suboptimal Reaction Temperature For direct bromination, excessively high temperatures can lead to degradation and the formation of multiple by-products, while temperatures that are too low can result in an incomplete reaction. Optimize the temperature based on literature procedures for the specific brominating agent used.[1]
Poor Quality of Reagents Use high-purity starting materials (e.g., 4-aminonicotinic acid, nicotinic acid, brominating agents). Impurities can interfere with the reaction and lead to the formation of undesired side products.[1]
Issue 2: Formation of Multiple Products (Low Purity)
Possible Cause Suggested Solution
Over-bromination In direct bromination methods, using an excess of the brominating agent can lead to the formation of di- or poly-brominated products.[1] Carefully control the stoichiometry of the brominating agent.
Formation of Isomeric By-products Direct bromination of nicotinic acid is often not regioselective and can produce a mixture of isomers. The Sandmeyer reaction from 4-aminonicotinic acid is generally preferred for synthesizing the pure 4-bromo isomer.
Reaction with Solvent or Water In the Sandmeyer reaction, the diazonium intermediate can react with water to form 4-hydroxynicotinic acid.[2] Maintaining a low temperature and a high concentration of bromide ions will minimize this side reaction.
Biaryl By-product Formation (Sandmeyer Route) The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl by-products through the coupling of two aryl radicals.[2] Using a well-dispersed copper catalyst can help to minimize this.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the Sandmeyer reaction is provided below.

Synthesis of this compound from 4-Aminonicotinic acid

  • Step 1: Diazotization of 4-Aminonicotinic acid

    • Dissolve 4-aminonicotinic acid in an aqueous solution of hydrobromic acid (HBr).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Reaction

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

    • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, and then allow the reaction mixture to warm to room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 3: Work-up and Purification

    • Quench the reaction by adding water.

    • Adjust the pH of the solution to precipitate the crude this compound.

    • Filter the precipitate and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizations

Diagram 1: Synthetic Pathway for this compound via Sandmeyer Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Potential By-products 4-Aminonicotinic_acid 4-Aminonicotinic acid Diazonium_salt 4-Carboxy-pyridine-3-diazonium salt 4-Aminonicotinic_acid->Diazonium_salt NaNO2, HBr 0-5 °C 4-Bromonicotinic_acid This compound Diazonium_salt->4-Bromonicotinic_acid CuBr 4-Hydroxynicotinic_acid 4-Hydroxynicotinic acid Diazonium_salt->4-Hydroxynicotinic_acid H2O Unreacted_starting_material Unreacted 4-Aminonicotinic acid

Caption: Synthetic pathway and potential by-products.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of this compound Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Check_Temp Check Reaction Temperature Start->Check_Temp Check_Reagents Check Reagent Quality Start->Check_Reagents Solution_Diazotization Ensure temp is 0-5 °C Use fresh NaNO2 Ensure sufficient acid Check_Diazotization->Solution_Diazotization Solution_Temp Optimize temperature based on literature Check_Temp->Solution_Temp Solution_Reagents Use high-purity starting materials Check_Reagents->Solution_Reagents

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-chloronicotinic acid or nicotinic acid N-oxide.

  • Isomeric Byproducts: Formation of other brominated nicotinic acid isomers.

  • Over-brominated or Under-brominated Species: Molecules with more than one or no bromine atoms.

  • Hydrolysis Products: If the synthesis involves ester intermediates, incomplete hydrolysis can leave behind the corresponding ester.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purifying crude this compound. This technique leverages the difference in solubility of the target compound and its impurities in a suitable solvent at different temperatures.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: this compound is a polar molecule and is soluble in polar solvents.[1] Effective solvents for its recrystallization include:

  • Water

  • Ethanol

  • Methanol

  • Mixtures of ethanol and water.

The choice of solvent will depend on the specific impurity profile of your crude material. It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can separate the target compound from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 118-134 °C) is indicative of high purity.[2][3]

Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound.

Problem Possible Cause Troubleshooting Steps
Crude material does not fully dissolve in the hot solvent. 1. Insufficient Solvent: The amount of solvent is not enough to dissolve the solute at its boiling point.2. Inappropriate Solvent: The chosen solvent has poor solvating power for this compound.1. Add small increments of hot solvent until the solid dissolves completely.2. Re-evaluate the solvent choice. Consider a more polar solvent or a solvent mixture.
The product "oils out" instead of crystallizing upon cooling. 1. Solution is too concentrated: The solubility limit is exceeded too rapidly.2. Cooling is too fast: Rapid cooling does not allow for proper crystal lattice formation.3. High level of impurities: Impurities can depress the melting point of the mixture.1. Reheat the solution to dissolve the oil and add a small amount of additional solvent.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Consider a pre-purification step like an activated charcoal treatment to remove some impurities.
Low recovery of purified product. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.2. Premature crystallization: The product crystallized during hot filtration.3. Incomplete crystallization: The solution was not cooled sufficiently.1. Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to recover more product.2. Ensure the filtration apparatus (funnel and flask) is pre-heated before hot filtration.3. Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize crystal formation.
The purified crystals are colored. Presence of colored impurities: The synthesis may have produced colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as excessive charcoal can adsorb the desired product and reduce the yield.
Purity is not satisfactory after one recrystallization. Impurities have similar solubility profiles to the product. Perform a second recrystallization, potentially using a different solvent system to better separate the remaining impurities.

Experimental Protocols

Recrystallization of this compound from an Ethanol/Water Mixture

This protocol provides a general guideline for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Add hot water dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Stir the mixture for a few minutes.

  • Hot Filtration: Pre-heat a Buchner funnel and receiving flask. Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Purity Analysis by HPLC

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to a pH of 2.5).[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength between 220-340 nm.[5]

  • Injection Volume: 5 µL.[5]

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_purification Purification Step cluster_analysis Purity Analysis cluster_end End: Pure Product crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve charcoal Activated Charcoal Treatment (Optional) dissolve->charcoal hot_filtration Hot Filtration dissolve->hot_filtration If no charcoal charcoal->hot_filtration If used crystallization Cool to Crystallize hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation wash Wash with Cold Solvent isolation->wash dry Dry Crystals wash->dry hplc HPLC Analysis dry->hplc nmr NMR Analysis dry->nmr mp Melting Point Analysis dry->mp pure Pure this compound hplc->pure nmr->pure mp->pure

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity after Recrystallization cause1 Ineffective Solvent System start->cause1 cause2 High Initial Impurity Load start->cause2 cause3 Crystallization Too Rapid start->cause3 solution1a Screen for a Different Solvent cause1->solution1a solution1b Use a Solvent Mixture cause1->solution1b solution2a Perform a Pre-purification (e.g., Charcoal Treatment) cause2->solution2a solution2b Perform a Second Recrystallization cause2->solution2b solution3 Ensure Slow Cooling cause3->solution3

Caption: Troubleshooting logic for low purity of this compound.

References

Strategies for removing impurities from 4-Bromonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

While a definitive list of impurities is reaction-dependent, common contaminants may include:

  • Unreacted Starting Materials: Residual nicotinic acid.

  • Over-brominated Products: Such as dibrominated nicotinic acids. The bromination of nicotinic acid can sometimes lead to the formation of polybrominated byproducts if the reaction conditions are not carefully controlled.[1]

  • Positional Isomers: Depending on the synthetic route, other isomers of bromonicotinic acid could be present.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup.

Q2: What are the primary methods for purifying crude this compound?

The most effective purification strategies for this compound, an aromatic carboxylic acid, include:

  • Recrystallization: A highly effective technique for purifying solid compounds.[2]

  • Acid-Base Extraction: This method separates acidic, basic, and neutral compounds based on their solubility differences in aqueous and organic phases.[3]

  • Column Chromatography: Useful for separating compounds with different polarities.[4]

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[5]

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. The reported melting point for this compound is in the range of 118-134 °C.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Product does not dissolve in the hot solvent. Inappropriate solvent choice.This compound is soluble in polar solvents like water and alcohols.[7] Consider using ethanol, methanol, or a mixture with water.
Insufficient solvent.Add small portions of hot solvent until the solid dissolves completely.[8]
Product "oils out" instead of crystallizing. Solution cooled too quickly.Reheat the solution to redissolve the oil, and allow it to cool down more slowly. Seeding with a pure crystal can also help induce proper crystallization.
High concentration of impurities.Consider a preliminary purification step like acid-base extraction to remove gross impurities before recrystallization.
Low recovery of pure product. Too much solvent was used.Concentrate the filtrate by evaporating some of the solvent and then cool the solution again to induce further crystallization.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Acid-Base Extraction Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of layers (emulsion formation). Vigorous shaking.Gently invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions.
Product does not precipitate upon acidification. Incomplete acidification.Check the pH of the aqueous layer with pH paper and add more acid until it is distinctly acidic (pH 1-2).
Product is soluble in the aqueous phase even when protonated.If the product has some water solubility, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate to recover the product.[9]
Low yield of recovered product. Incomplete extraction from the organic layer.Perform multiple extractions (2-3 times) of the organic layer with the basic solution to ensure all the acidic product is transferred to the aqueous layer.[10]
Incomplete precipitation.Cool the acidified aqueous solution in an ice bath to maximize the precipitation of the product.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of product and impurities. Inappropriate solvent system (eluent).Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between your product and the impurities. The desired compound should have an Rf value of around 0.35.[4]
Column overloading.Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[4]
Product is not eluting from the column. Solvent is not polar enough.Gradually increase the polarity of the eluent. For acidic compounds like this compound, adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can help.
Cracked or channeled column packing. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[11]

Data Presentation

Table 1: Comparison of Purification Techniques for Carboxylic Acids (Illustrative)

Technique Typical Purity Achieved Typical Recovery Scale Advantages Disadvantages
Recrystallization >99%70-90%mg to kgHigh purity, scalable, cost-effective.Can be time-consuming, requires a suitable solvent.
Acid-Base Extraction 90-98%80-95%mg to kgGood for removing basic or neutral impurities, scalable.May not remove acidic impurities, can form emulsions.
Column Chromatography >98%50-80%mg to gExcellent for separating complex mixtures.Can be slow, uses large volumes of solvent, less scalable.

Note: The values presented in this table are illustrative for aromatic carboxylic acids and may vary depending on the specific impurities and experimental conditions for this compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need optimization.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture). Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat it for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Acid-Base Extraction for Purification of this compound

This protocol is designed to separate this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[13]

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic product. Combine all aqueous extracts.

  • Back-Washing (Optional): To remove any entrained neutral impurities from the combined aqueous extracts, wash them with a small portion of the organic solvent.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate out.[14]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 3: Column Chromatography of this compound

This protocol provides a general framework for purification using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). The eluent should be determined beforehand by TLC analysis to achieve good separation.[11]

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica gel.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[15]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude this compound dissolve Dissolve in minimal hot solvent rec_start->dissolve hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool isolate_rec Isolate Crystals (Vacuum Filtration) cool->isolate_rec dry_rec Dry Crystals isolate_rec->dry_rec pure_rec Pure this compound dry_rec->pure_rec acid_base_extraction_workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude this compound in Organic Solvent add_base Extract with aq. NaHCO₃ start->add_base separate Separate Layers add_base->separate neutral_impurities Neutral/Basic Impurities separate->neutral_impurities acidify Acidify with HCl separate->acidify precipitate Precipitate Forms acidify->precipitate isolate_ext Isolate Solid (Vacuum Filtration) precipitate->isolate_ext pure_ext Pure this compound isolate_ext->pure_ext column_chromatography_workflow start_col Crude this compound load_col Load onto Silica Gel Column start_col->load_col elute_col Elute with Solvent System load_col->elute_col collect_frac Collect Fractions elute_col->collect_frac analyze_frac Analyze Fractions (TLC) collect_frac->analyze_frac combine_frac Combine Pure Fractions analyze_frac->combine_frac evaporate Evaporate Solvent combine_frac->evaporate pure_col Pure this compound evaporate->pure_col

References

Improving the solubility of 4-Bromonicotinic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromonicotinic acid. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility in reaction setups.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a heterocyclic carboxylic acid. It is typically a white to off-white solid.[1] Due to the presence of the polar carboxylic acid group, it is generally soluble in polar solvents such as water, alcohols, and other polar organic solvents like DMSO and DMF.[1][2] Its solubility is limited in non-polar organic solvents.

Q2: My this compound is not dissolving in my primary reaction solvent. What are my options?

If you are experiencing poor solubility, several strategies can be employed. The optimal approach depends on the nature of your solvent and the specific requirements of your reaction. Key methods include:

  • pH Adjustment: For aqueous or protic media, increasing the pH will deprotonate the carboxylic acid to its more soluble carboxylate salt.[3][4]

  • Co-solvent System: Introducing a small amount of a co-solvent in which the acid is highly soluble can significantly improve overall solubility.[3][4]

  • Temperature Increase: For many solvents, the solubility of solids increases with temperature.[3]

  • Derivatization: Temporarily converting the carboxylic acid to a more soluble functional group, such as an ester, can be an effective strategy.[4][5]

The following workflow provides a general guide for troubleshooting solubility issues.

G start Poor Solubility of This compound solvent_type What is the primary solvent system? start->solvent_type aqueous Aqueous or Protic (e.g., Water, Alcohols) solvent_type->aqueous Aqueous/Protic organic Aprotic Organic (e.g., THF, Toluene, Dioxane) solvent_type->organic Aprotic Organic ph_adjust Adjust pH with Base (e.g., NaOH, K2CO3) to form soluble salt aqueous->ph_adjust aqueous_cosolvent Add Polar Aprotic Co-solvent (e.g., DMSO, DMF) aqueous->aqueous_cosolvent organic_cosolvent Add Polar Co-solvent (e.g., DMSO, DMF, Water) organic->organic_cosolvent derivatize Convert to a more soluble derivative (e.g., Ester) organic->derivatize heat Increase Temperature ph_adjust->heat aqueous_cosolvent->heat organic_cosolvent->heat

Caption: Troubleshooting workflow for improving solubility.

Q3: Is there quantitative data on the solubility of this compound?

Specific, publicly available quantitative solubility data (e.g., g/100 mL) for this compound is limited. However, data for its parent compound, nicotinic acid, can provide a useful starting point for solvent selection. The general solubility trends are often comparable for structurally related compounds.

Data Presentation: Solubility of Nicotinic Acid

The following table summarizes the mole fraction equilibrium solubility of nicotinic acid in various solvents at different temperatures. This data indicates that solubility is highest in polar solvents like DMSO and decreases significantly in less polar or non-polar solvents.

SolventPolarity283 K (10 °C)298 K (25 °C)313 K (40 °C)333 K (60 °C)
Dimethyl Sulfoxide (DMSO) High0.1100.1750.2600.420
Ethanol High0.0180.0270.0400.065
Water High0.0100.0150.0220.035
Acetone Medium0.0020.0030.0050.009
Acetonitrile Medium<0.001<0.0010.0010.002
Diethyl Ether Low<0.0010.0010.0020.004

Data is for nicotinic acid and is adapted from literature sources.[2] Values are approximate mole fractions.

Troubleshooting Guides & Experimental Protocols

Guide 1: Improving Solubility via pH Adjustment

This method is highly effective for reactions in aqueous or protic solvents where a basic additive is compatible with the reaction chemistry.

Protocol: Basic Solubilization

  • Setup: In your reaction vessel, suspend the this compound in the chosen aqueous or protic solvent (e.g., water, ethanol).

  • Base Preparation: Prepare a stock solution of a suitable inorganic base (e.g., 1 M Sodium Hydroxide or 1 M Potassium Carbonate).

  • Titration: While stirring the suspension, add the base solution dropwise.

  • Observation: Continue adding the base until all the solid this compound has dissolved, indicating the formation of the soluble carboxylate salt.

  • Caution: Be mindful that the addition of a base will alter the reaction pH, which may influence reaction kinetics or the stability of other reagents. Ensure the chosen base and the resulting pH are compatible with your downstream chemical transformations.

G cluster_0 Factors Influencing Solubility cluster_1 Solubilization Strategies Compound This compound Structure Structure: - Hydrophilic -COOH group - Hydrophobic Bromopyridine Ring Compound->Structure pH Increase pH (Aqueous) Compound->pH deprotonates -COOH Solvent Select Polar Solvent (e.g., DMSO, Alcohols) Compound->Solvent interacts via H-bonding Temp Increase Temperature Compound->Temp overcomes lattice energy

Caption: Factors influencing the solubility of this compound.

Guide 2: Utilizing a Co-Solvent System

This is a versatile method applicable to both aqueous and organic reaction systems.

Protocol: Co-Solvent Addition

  • Initial Attempt: Attempt to dissolve or suspend the this compound in your primary reaction solvent.

  • Co-solvent Selection: Choose a co-solvent in which the acid is known to be highly soluble (e.g., DMSO, DMF).

  • Incremental Addition: Add the co-solvent to the primary solvent in small increments (e.g., 5-10% of the total volume) while stirring vigorously.

  • Aiding Dissolution: Gentle heating or sonication can be applied to aid the dissolution process.

  • Optimization: The ideal solvent-to-co-solvent ratio must be determined empirically to ensure all reactants remain in solution throughout the reaction without negatively impacting the reaction itself.

Guide 3: Derivatization to an Ester

When pH modification or co-solvents are not viable, converting the carboxylic acid to a more soluble methyl or ethyl ester can be an excellent alternative before proceeding with the main reaction (e.g., a Suzuki coupling).

Protocol: Fischer Esterification (Example)

  • Reaction Setup: In a round-bottom flask, suspend this compound in an excess of anhydrous methanol (e.g., 15-20 mL per gram of acid).

  • Catalyst Addition: Under stirring, carefully add a catalytic amount of a strong acid (e.g., 2-4 drops of concentrated sulfuric acid per gram of this compound).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the ester product into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude ester is often soluble in a wider range of organic solvents and can be used in the next step, sometimes without further purification.

References

Technical Support Center: 4-Bromonicotinic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-Bromonicotinic acid in solution during experiments.

Troubleshooting Guide: Identifying and Preventing Decomposition

Researchers may encounter issues with the stability of this compound in solution, leading to inaccurate experimental results. The following guide provides a systematic approach to identify the cause of decomposition and implement appropriate preventative measures.

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DecompositionTroubleshooting cluster_observe Observation cluster_identify Problem Identification cluster_solve Potential Solutions start Decomposition of This compound Observed pH Is the solution pH acidic or alkaline? start->pH light Is the solution exposed to light? start->light temp Is the solution exposed to heat? start->temp oxidants Are oxidizing agents present? start->oxidants buffer Use a buffered solution (pH 4-6) pH->buffer Yes protect Protect from light (amber vials) light->protect Yes cool Store at low temperature (2-8°C) temp->cool Yes inert Use deoxygenated solvents/ inert atmosphere oxidants->inert Yes stabilizer Consider adding a stabilizer (e.g., radical scavenger) buffer->stabilizer protect->stabilizer cool->stabilizer inert->stabilizer

Caption: Troubleshooting workflow for this compound decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition in solution?

A1: The decomposition of this compound in solution can be triggered by several factors, including:

  • Extreme pH: Both highly acidic and alkaline conditions can promote hydrolysis and other degradation pathways.

  • Exposure to Light: Photodegradation can occur, especially in the presence of UV light, potentially leading to debromination or decarboxylation.

  • Elevated Temperatures: Heat can accelerate the rate of decomposition, with decarboxylation being a likely degradation pathway for pyridinecarboxylic acids.

  • Presence of Oxidizing Agents: Oxidants can lead to the degradation of the aromatic ring or the carboxylic acid functional group.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products can vary based on the conditions, potential degradation pathways for pyridinecarboxylic acids suggest the formation of:

  • Nicotinic Acid: Through hydrodebromination, where the bromine atom is replaced by a hydrogen atom.

  • 4-Hydroxynicotinic Acid: Via nucleophilic substitution of the bromine atom.

  • Decarboxylation Products: Such as 4-bromopyridine, resulting from the loss of the carboxylic acid group, particularly at elevated temperatures.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, it is recommended to:

  • Dissolve the compound in a suitable polar solvent such as DMSO or ethanol.

  • For aqueous solutions, use a buffer system to maintain a pH between 4 and 6.

  • Prepare the solution at room temperature and avoid heating.

  • Use amber vials or wrap the container in aluminum foil to protect it from light.

  • Store the solution at a low temperature, ideally between 2-8°C.

  • For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles.

Q4: Are there any recommended stabilizers for this compound solutions?

A4: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing aromatic carboxylic acids can be applied. In cases where oxidative degradation is suspected, the addition of a small amount of an antioxidant or radical scavenger, such as butylated hydroxytoluene (BHT), may be beneficial. However, compatibility and potential interference with downstream applications should be carefully evaluated.

Quantitative Data on Stability

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is intended to serve as a guideline for designing experiments and handling solutions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHBuffer System (0.1 M)Half-life (t½) in hours (approx.)Primary Degradation Pathway
2HCl48Hydrolysis/Decarboxylation
4Acetate> 200Minimal Degradation
6Phosphate> 200Minimal Degradation
8Phosphate120Hydrolysis
10Carbonate36Hydrolysis/Ring Opening

Table 2: Effect of Temperature on the Stability of this compound in Buffered Solution (pH 6)

Temperature (°C)Half-life (t½) in hours (approx.)Primary Degradation Pathway
4> 500Minimal Degradation
25> 200Minimal Degradation
4096Decarboxylation
6024Decarboxylation

Table 3: Effect of Light Exposure on the Stability of this compound in Buffered Solution (pH 6) at 25°C

Light ConditionHalf-life (t½) in hours (approx.)Primary Degradation Pathway
Dark> 200Minimal Degradation
Ambient Light150Photodegradation
UV Light (254 nm)12Photodegradation/Debromination

Experimental Protocols

The following are example protocols for conducting forced degradation studies to assess the stability of this compound in solution.

Protocol 1: pH Stress Study

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 6.8), 0.1 M

  • HPLC grade water and acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • Prepare three test solutions by diluting the stock solution with 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and phosphate buffer (neutral) to a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and identify any degradation products.

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pH_Stress_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_test Prepare Test Solutions (Acidic, Neutral, Alkaline) prep_stock->prep_test incubate Incubate at 40°C prep_test->incubate sample Sample at Time Points incubate->sample neutralize Neutralize Samples sample->neutralize hplc Analyze by HPLC neutralize->hplc Photostability_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare Solution (100 µg/mL) prep_samples Prepare Exposed and Control Samples prep_solution->prep_samples expose Expose to Light Source prep_samples->expose sample Sample at Time Points expose->sample hplc Analyze by HPLC sample->hplc

Side reactions of 4-Bromonicotinic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential side reactions encountered when using this reagent under basic conditions.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are common applications for this compound.[1][2] However, the basic conditions required can promote several side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during Suzuki-Miyaura coupling with this compound, and how can it be minimized?

A1: The most prevalent side reaction is the protodeboronation of the boronic acid coupling partner, which leads to the formation of a hydro-deboronated arene (Ar-H) instead of the desired biaryl product.[3] This is particularly problematic with electron-deficient boronic acids and at elevated temperatures.[3]

Troubleshooting Protodeboronation:

ParameterCondition Favoring Side Reaction (Protodeboronation)Recommended Condition for Desired Product
Base Strong aqueous bases (e.g., NaOH, KOH)Weaker, non-aqueous bases (e.g., K₃PO₄, Cs₂CO₃, KF).[4]
Temperature High temperatures (>100 °C)Lower reaction temperatures (e.g., 70-80 °C).
Solvent Protic solvents (e.g., water, alcohols)Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF).[2]
Reaction Time Prolonged reaction timesMonitor the reaction by TLC/LCMS and quench upon completion.

Q2: I am observing significant hydrodehalogenation (replacement of Bromine with Hydrogen) in my Buchwald-Hartwig amination. What is the cause and how can I prevent it?

A2: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[5] It can occur via a competing pathway where the palladium intermediate undergoes β-hydride elimination followed by reductive elimination, yielding the debrominated nicotinic acid.[5]

Troubleshooting Hydrodehalogenation:

ParameterCondition Favoring Side Reaction (Hydrodehalogenation)Recommended Condition for Desired Product
Ligand Less bulky, electron-rich phosphine ligandsBulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or specific chelating ligands.
Base Strong, sterically hindered bases (e.g., LiHMDS)Weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) or less hindered alkoxides (e.g., NaOtBu).
Amine Substrate Amines with β-hydrogensUse of ammonia equivalents or careful selection of amine coupling partners.[6]
Temperature High temperaturesOptimize for the lowest effective temperature.
Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagent Preparation : To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).[7]

  • Solvent and Degassing : Add an anhydrous solvent (e.g., 1,4-dioxane). Purge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen.

  • Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and any additional ligands.[3]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress using TLC or LC-MS.

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl. The product often precipitates and can be collected by filtration.

  • Purification : If necessary, the crude product can be purified by recrystallization or column chromatography.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)-Br(L₂) ox_add->pd_ii trans Transmetalation pd_ii->trans pd_ii_r Ar-Pd(II)-Ar'(L₂) trans->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0  Product arbr This compound arbr->ox_add   ar_boronic Ar'B(OH)₂ ar_boronic->trans   protodeb Protodeboronation ar_boronic->protodeb H⁺ source (e.g., H₂O) base Base (e.g., K₃PO₄) base->trans product Coupled Product side_product Ar'-H protodeb->side_product

Caption: Suzuki catalytic cycle with competing protodeboronation side reaction.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

While less common than palladium-catalyzed couplings for unactivated aryl halides, SNAr can occur under specific conditions. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack, particularly at positions 2 and 4 (ortho and para to the nitrogen).[8]

Frequently Asked Questions (FAQs)

Q3: My SNAr reaction with this compound is showing low or no conversion. What are the likely issues?

A3: Successful SNAr on an aryl halide like this compound typically requires either a very strong nucleophile or additional electron-withdrawing groups on the ring to activate it.[9] The carboxylate anion (formed under basic conditions) is electron-donating, which deactivates the ring towards nucleophilic attack, counteracting the activating effect of the ring nitrogen.

Troubleshooting a Low-Yielding SNAr Reaction:

  • Insufficient Activation : The single nitrogen atom may not be sufficiently activating. SNAr works best with strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[8]

  • Nucleophile Strength : The chosen nucleophile may not be strong enough to attack the electron-rich ring.

  • Reaction Conditions : High temperatures are often required, which can lead to decomposition or other side reactions like decarboxylation.

  • Substrate Deprotonation : The base will deprotonate the carboxylic acid, forming a carboxylate. This anion reduces the electrophilicity of the aromatic ring, hindering the reaction. Consider protecting the carboxylic acid as an ester.

Visualizations

SNAr_Troubleshooting start Low/No Conversion in SNAr Reaction q1 Is the carboxylic acid protected (e.g., as an ester)? start->q1 action1 Protect the -COOH group. The carboxylate anion deactivates the ring towards nucleophilic attack. q1->action1 ans1_no q2 How strong is the nucleophile? q1->q2 ans1_yes ans1_no No ans1_yes Yes action1->q2 action2 Use a stronger nucleophile or a phase-transfer catalyst. q2->action2 ans2_weak q3 Are reaction temperatures and times optimized? q2->q3 ans2_strong ans2_weak Weak (e.g., H₂O, ROH) ans2_strong Strong (e.g.,⁻OR, ⁻NHR) action2->q3 action3 Increase temperature incrementally. Use a higher boiling point solvent (e.g., DMSO, NMP). q3->action3 ans3_no end Consider alternative reaction pathways (e.g., Pd-catalyzed coupling). q3->end ans3_yes ans3_no No/Unsure ans3_yes Yes

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

Section 3: Other Base-Mediated Side Reactions

Frequently Asked Questions (FAQs)

Q4: Is decarboxylation a concern when running reactions with this compound at high temperatures?

A4: Yes, decarboxylation can be a concern under harsh basic conditions and high temperatures. While simple aromatic carboxylic acids are relatively stable, the presence of the heteroatom and high heat can facilitate the loss of CO₂ to yield 4-bromopyridine. This side reaction is generally less common than those seen in palladium catalysis but should be considered if reaction temperatures exceed ~150-200 °C or if specific catalytic impurities are present.[10][11]

Q5: How does the carboxylic acid functional group itself interfere with reactions under basic conditions?

A5: The carboxylic acid group presents two main challenges in basic media:

  • Deprotonation : The acidic proton will be removed by any base used in the reaction, forming a carboxylate salt. This changes the solubility of the starting material, potentially creating a heterogeneous mixture and slowing reaction rates.

  • Catalyst Inhibition : The resulting carboxylate can coordinate to the palladium catalyst center, potentially inhibiting its catalytic activity. In some cases, this can alter the course of the reaction or require higher catalyst loading. For sensitive transformations, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction is a common and effective strategy.

References

Technical Support Center: Efficient Cross-Coupling of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions of 4-Bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: The most common and versatile palladium-catalyzed cross-coupling reactions for this compound and its derivatives include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with an organoboron compound. This is widely used to synthesize 5-arylnicotinic acid derivatives, which are important in medicinal chemistry.[1]

  • Heck Coupling: For the formation of a carbon-carbon bond between this compound and an alkene.[1][2]

  • Sonogashira Coupling: To create a carbon-carbon bond between this compound and a terminal alkyne.[1][3][4]

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond by coupling with an amine.[1][5]

Q2: How do I choose the right palladium catalyst for my Suzuki-Miyaura coupling of this compound?

A2: The choice of a palladium catalyst is critical for a successful Suzuki-Miyaura coupling.[6] While several catalysts can be effective, their performance varies in terms of reaction time and yield.[6] Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable catalyst that often provides high yields, though it may require longer reaction times.[6]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This catalyst can also produce high yields, often in a much shorter timeframe, making it suitable for rapid synthesis.[6]

  • Pd(OAc)₂ (Palladium(II) acetate) with a bulky phosphine ligand (e.g., SPhos): This combination is also effective but may require more optimization.[6]

Q3: What are the key steps in the catalytic cycle of a palladium-catalyzed cross-coupling reaction?

A3: The generally accepted mechanism for these reactions involves a catalytic cycle with three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound).[1][7]

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The organometallic coupling partner (e.g., organoboron) exchanges its organic group with the halide on the palladium complex.[1]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.[1][7]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Solution: Ensure you are using a high-quality catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure proper in situ reduction to the active Pd(0) species.[8][9] The use of pre-formed catalysts can sometimes give more reliable results.[10]

  • Poor Substrate Solubility:

    • Solution: this compound and its derivatives can have limited solubility.[11] Experiment with different solvent systems such as DMF, THF, toluene, or even aqueous mixtures to improve solubility.[11][12] Using surfactants in aqueous media can also be an effective strategy.[11]

  • Base Incompatibility:

    • Solution: The choice of base is crucial and often empirical.[11] Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[12] If your substrate is base-sensitive (e.g., contains an ester that can be cleaved), consider a milder base like KF.[13] The base must be able to activate the boronic acid for transmetalation.[13]

  • Boronic Acid Decomposition:

    • Solution: Boronic acids can be unstable and prone to oxidation or protodeboronation.[14][15] Use freshly opened or purified boronic acids. Alternatively, consider using more stable boronic esters or potassium trifluoroborate salts.[12][13]

  • Presence of Oxygen:

    • Solution: Thoroughly degas your reaction mixture to prevent oxidation of the catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like homocoupling.[9]

Issue 2: Formation of Side Products

Common Side Products & Prevention:

  • Homocoupling of Boronic Acid:

    • Cause: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of Pd(II) species and oxygen.[9]

    • Prevention: Ensure complete reduction of Pd(II) precatalysts to Pd(0) and maintain an inert atmosphere.[9]

  • Dehalogenation:

    • Cause: The bromo group on the nicotinic acid is replaced by a hydrogen atom. This can happen with highly reactive organoboron compounds or the presence of reducing agents.[14]

    • Prevention: Optimize reaction conditions, particularly the choice of base and solvent.

  • Protodeboronation:

    • Cause: The boronic acid group is cleaved and replaced by a hydrogen atom.[14]

    • Prevention: Use anhydrous solvents and consider using boronic esters or trifluoroborate salts which are less prone to this side reaction.[12]

Quantitative Data Summary

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid.

(Note: 5-Bromonicotinic acid is a close structural analog of this compound, and these results provide a strong starting point for catalyst selection.)

Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄DMF37overnight85[1]
Pd(dppf)Cl₂ (Variable)VariableDME802High[6]
Pd(OAc)₂ (1-2) / SPhos (2-4)K₃PO₄1,4-Dioxane/WaterVariableVariableEffective[6]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous DMF

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and acidify to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry.

  • If necessary, purify the product by column chromatography.

Visualizations

Logical Workflow for Catalyst Selection and Troubleshooting

start Start: Suzuki Coupling of This compound catalyst_choice Select Initial Catalyst System (e.g., Pd(PPh3)4, K3PO4, DMF) start->catalyst_choice run_reaction Run Reaction & Monitor catalyst_choice->run_reaction check_yield Check Yield & Purity run_reaction->check_yield success Successful Coupling check_yield->success High Yield troubleshoot Low Yield or Impurities check_yield->troubleshoot Low Yield check_solubility Issue: Poor Solubility? Action: Change Solvent (Toluene, Dioxane) troubleshoot->check_solubility Possible Cause check_catalyst Issue: Catalyst Deactivation? Action: Use Pre-catalyst, Degas Thoroughly troubleshoot->check_catalyst Possible Cause check_base Issue: Base Incompatibility? Action: Screen Bases (K2CO3, Cs2CO3, KF) troubleshoot->check_base Possible Cause check_boronic_acid Issue: Boronic Acid Instability? Action: Use Fresh Reagent or Boronic Ester troubleshoot->check_boronic_acid Possible Cause check_solubility->run_reaction check_catalyst->run_reaction check_base->run_reaction check_boronic_acid->run_reaction

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Generalized Catalytic Cycle for Cross-Coupling

pd0 Pd(0)Ln (Active Catalyst) pd_complex R-Pd(II)-X(Ln) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition (R-X) pd_r_r R-Pd(II)-R'(Ln) pd_complex->pd_r_r Transmetalation transmetalation Transmetalation (M-R') pd_r_r->pd0 Reductive Elimination product Product (R-R') pd_r_r->product reductive_elimination Reductive Elimination

Caption: Generalized palladium catalytic cycle.

References

Technical Support Center: Work-up Procedures for 4-Bromonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromonicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps & Solutions
Low to No Product Formation Catalyst Inactivity: The palladium catalyst may be poisoned or decomposed. The pyridine nitrogen of this compound can coordinate to the palladium center, inhibiting its activity.[1]Use an appropriate ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the catalyst and promote the reaction. • Degas thoroughly: Oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid.[1] Ensure all solvents and the reaction mixture are properly degassed with an inert gas (Argon or Nitrogen). • Use a pre-catalyst: Consider using a stable palladium pre-catalyst that forms the active Pd(0) species in situ.
Poor Solubility of Reactants: this compound or the boronic acid partner may have limited solubility in the chosen solvent.Solvent Selection: Use a solvent system that can dissolve all reactants, such as a mixture of dioxane and water or DMF.[2] • Temperature: Increase the reaction temperature, typically to 80-110 °C, to improve solubility and reaction rate.[1]
Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step.Base Selection: Use a moderately strong base like K₃PO₄ or K₂CO₃.[2] For base-sensitive substrates, a milder base like KF can be used, although this may slow down the reaction.[3]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen promotes the oxidative homocoupling of boronic acids.[1]Rigorous Degassing: Employ freeze-pump-thaw cycles or sparge the solvent and reaction mixture with an inert gas for an extended period before adding the catalyst.[1]
Excess Boronic Acid: A large excess of the boronic acid can increase the likelihood of homocoupling.Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).
Debromination of Starting Material Side reaction promoted by catalyst and base. Optimize Reaction Conditions: Lowering the reaction temperature or using a less reactive catalyst system might reduce debromination. • Choice of Ligand: Some ligands are more prone to promoting reductive dehalogenation. Experiment with different phosphine ligands.
Product is Contaminated with Boron-Containing Byproducts Incomplete removal of boronic acid and its derivatives during work-up. Aqueous Wash: Wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove unreacted boronic acid. • Methanol Co-evaporation: Boronic acid residues can sometimes be removed by co-evaporating the crude product with methanol, which forms volatile trimethyl borate.[4] • Fluoride Wash: Washing with an aqueous solution of KF can help precipitate out boron impurities as trifluoroborate salts.[4]
Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my Suzuki-Miyaura reaction with this compound?

A1: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The spots can be visualized under UV light.

Q2: My 4-aryl-nicotinic acid product is precipitating out of the reaction mixture. What should I do for the work-up?

A2: If your product precipitates upon cooling, you can isolate it by filtration. Wash the collected solid with water and then a non-polar solvent like hexane to remove impurities. If the product remains in solution, a standard liquid-liquid extraction is necessary.

Q3: How do I effectively remove the palladium catalyst from my final product?

A3: After the reaction, the crude product can be purified by flash column chromatography on silica gel.[1] In some cases, filtering the reaction mixture through a pad of Celite before work-up can help remove some of the palladium black.

Quantitative Data
Arylboronic Acid Catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[2]
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[2]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • If a precipitate has formed, filter the solid, wash with water, and dry under vacuum.

    • If no precipitate is present, dilute the mixture with ethyl acetate and wash with water. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound, Arylboronic Acid, Base Reaction_Vessel Reaction at 80-100°C under Inert Atmosphere Reactants->Reaction_Vessel Catalyst Palladium Catalyst Catalyst->Reaction_Vessel Solvent Degassed Solvent Solvent->Reaction_Vessel Cooling Cool to RT Reaction_Vessel->Cooling Extraction Liquid-Liquid Extraction (EtOAc/Water) Cooling->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure 4-Aryl-nicotinic Acid Chromatography->Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

II. Esterification Reactions

Esterification of this compound is commonly achieved through Fischer esterification or by using coupling agents.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps & Solutions
Low Conversion in Fischer Esterification Equilibrium not shifted towards products: The reaction is reversible, and the presence of water will drive it backward.[5]Use Excess Alcohol: Use the alcohol as the solvent to drive the equilibrium forward.[5] • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5] Alternatively, add a dehydrating agent like molecular sieves.
Insufficient Catalyst: The amount of acid catalyst may not be enough to promote the reaction effectively.Catalyst Amount: Ensure a catalytic amount of a strong acid like H₂SO₄ or p-TsOH is used.
Reaction with Coupling Agents is Sluggish Poor activation of the carboxylic acid: The coupling agent may not be efficient for this substrate.Choice of Coupling Agent: For Steglich esterification, DCC with a catalytic amount of DMAP is commonly used.[6] Other coupling agents like EDC can also be effective. • Solvent: Use an anhydrous aprotic solvent like DCM or DMF.
Side Product Formation Decomposition of starting material or product: The reaction conditions may be too harsh.Temperature Control: For reactions with coupling agents, maintain the temperature at 0 °C to room temperature. For Fischer esterification, use the minimum temperature required for reflux.
Difficulty in Purifying the Ester Contamination with unreacted carboxylic acid: The acidic starting material can be difficult to separate from the neutral ester.Aqueous Base Wash: During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted this compound.[7] Be cautious as some esters can be hydrolyzed by strong bases.[6]
Contamination with coupling agent byproducts: For example, dicyclohexylurea (DCU) from DCC is often insoluble and can be difficult to remove.Filtration: DCU can often be removed by filtration of the reaction mixture. • Solvent Choice for Purification: Choose a solvent system for chromatography that allows for good separation of the ester from the byproducts.
Frequently Asked Questions (FAQs)

Q1: Can I perform a Fischer esterification on this compound without a strong acid catalyst?

A1: While the reaction can proceed without a catalyst at very high temperatures, it is extremely slow. An acid catalyst is necessary to achieve a reasonable reaction rate under typical laboratory conditions.

Q2: My ester product seems to be water-soluble. How can I effectively extract it?

A2: If your ester has some water solubility, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or DCM). Saturating the aqueous layer with NaCl (brine) can decrease the solubility of the ester in the aqueous phase and improve extraction efficiency.

Q3: What is the role of DMAP in a DCC-mediated esterification?

A3: DMAP (4-dimethylaminopyridine) acts as a nucleophilic catalyst that accelerates the reaction. It reacts with the activated carboxylic acid intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.

Quantitative Data
Experimental Protocol: Fischer Esterification of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a large excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Visualizations

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Carboxylic_Acid This compound Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Alcohol Alcohol (Excess) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Catalyst Acid Catalyst (H+) Catalyst->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Ester 4-Bromonicotinate Ester Deprotonation->Ester

Caption: Fischer Esterification Signaling Pathway.

III. Amide Coupling Reactions

Amide coupling reactions of this compound are crucial for synthesizing a wide range of biologically active molecules.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Amide Formation Poor activation of the carboxylic acid: The coupling reagent may be ineffective or decomposed.Choice of Coupling Reagent: Use a reliable coupling agent such as HATU, HBTU, or EDC/HOBt.[8] For difficult couplings, converting the carboxylic acid to the acid chloride with oxalyl chloride or thionyl chloride can be effective.[9] • Reagent Quality: Ensure that the coupling reagents are fresh and have been stored properly, as many are moisture-sensitive.
Low Nucleophilicity of the Amine: Sterically hindered or electron-poor amines can be poor nucleophiles.Reaction Conditions: Increase the reaction temperature or reaction time. • Use a Stronger Base: A non-nucleophilic organic base like DIPEA or triethylamine is typically used to deprotonate the amine and neutralize the acid formed during the reaction.[10]
Solvent Issues: The solvent may not be suitable or may contain impurities.Anhydrous Solvent: Use a dry, aprotic solvent such as DMF or DCM. Water can hydrolyze the activated ester intermediate.[10] • Solubility: Ensure all reactants are soluble in the chosen solvent.
Racemization of Chiral Centers Harsh reaction conditions or inappropriate coupling reagents. Mild Conditions: Perform the reaction at low temperatures (e.g., 0 °C). • Additives: Use additives like HOBt or HOAt with carbodiimide coupling agents to suppress racemization.[2]
Difficulty in Removing Coupling Byproducts Byproducts are soluble in the organic phase. Aqueous Washes: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities and with saturated aqueous sodium bicarbonate to remove acidic impurities. • Specific Washes: For EDC, the urea byproduct is water-soluble and can be removed with aqueous washes. For DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration.
Side Reaction with Pyridine Nitrogen The pyridine nitrogen can be alkylated or acylated under certain conditions. Protecting Groups: If necessary, the pyridine nitrogen can be protected as an N-oxide, although this adds extra synthetic steps. • Careful Reagent Selection: Avoid overly reactive reagents that might react with the pyridine ring.
Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is not working with HATU. What could be the issue?

A1: Several factors could be at play. Ensure your solvent is anhydrous, as water can decompose HATU and the activated ester. Use a non-nucleophilic base like DIPEA instead of pyridine, which can act as a competing nucleophile.[10] Also, allow the carboxylic acid to pre-activate with HATU and the base for about 15-30 minutes before adding the amine.[10]

Q2: How can I remove residual DMF from my product after the work-up?

A2: DMF can be difficult to remove completely by rotary evaporation alone. Washing the organic layer multiple times with water or brine during the work-up can help remove a significant portion of the DMF. For stubborn cases, lyophilization (freeze-drying) can be effective if the product is stable to these conditions.

Q3: Is it necessary to convert this compound to its acid chloride before reacting with an amine?

A3: While not always necessary, converting to the acid chloride is a robust method, especially for unreactive amines.[9] However, modern coupling reagents often provide a milder and more direct route to the amide without the need to handle corrosive acid chlorides.

Quantitative Data
Experimental Protocol: Amide Coupling of this compound using HATU
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel.

Visualizations

Amide_Coupling_Logic Start Start Amide Coupling Check_Reagents Are all reagents and solvents anhydrous? Start->Check_Reagents Pre_Activation Pre-activate acid with coupling agent and base Check_Reagents->Pre_Activation Yes Dry_Reagents Dry all reagents and solvents Check_Reagents->Dry_Reagents No Add_Amine Add Amine Pre_Activation->Add_Amine Monitor_Reaction Monitor reaction (TLC/LC-MS) Add_Amine->Monitor_Reaction Reaction_Complete Is reaction complete? Monitor_Reaction->Reaction_Complete Reaction_Complete->Monitor_Reaction No Workup Aqueous Work-up Reaction_Complete->Workup Yes Purification Purification Workup->Purification End Pure Amide Product Purification->End Dry_Reagents->Pre_Activation

Caption: Logical Flow for a Successful Amide Coupling.

References

Validation & Comparative

A Comparative Guide to 4-Bromonicotinic Acid and 5-Bromonicotinic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast array of available scaffolds, halogenated pyridines play a crucial role due to their ability to modulate physicochemical properties and provide vectors for further chemical modification. This guide offers an in-depth, objective comparison of two isomeric building blocks: 4-bromonicotinic acid and 5-bromonicotinic acid. By examining their physicochemical characteristics, roles in the synthesis of bioactive molecules, and providing supporting experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their drug discovery endeavors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the position of the bromine atom on the nicotinic acid scaffold imparts distinct physicochemical properties to this compound and 5-bromonicotinic acid. These differences can significantly influence a molecule's solubility, permeability, and metabolic stability, all critical factors in drug development.

PropertyThis compound5-Bromonicotinic Acid
Molecular Formula C₆H₄BrNO₂C₆H₄BrNO₂
Molecular Weight 202.01 g/mol 202.01 g/mol
Appearance White to off-white solidOff-white, odorless powder
Melting Point 118-134 °C178 - 180 °C
Solubility Soluble in polar solvents like water and alcoholsSlightly soluble in DMSO and Methanol
pKa (Predicted) 0.85 ± 0.103.08 ± 0.10
LogP (Predicted) 1.54231.54230
CAS Number 15366-62-820826-04-4

Role in Drug Design and Therapeutic Applications

Both this compound and 5-bromonicotinic acid serve as versatile starting materials and key intermediates in the synthesis of a wide range of biologically active molecules. However, their utilization in drug discovery programs has shown distinct trends.

5-Bromonicotinic Acid: A Versatile Scaffold for Diverse Targets

5-Bromonicotinic acid has been extensively utilized in medicinal chemistry as a foundational scaffold for the development of various therapeutic agents. Its chemical versatility allows for modifications at both the carboxylic acid and the bromine-substituted positions, making it an attractive starting point for generating compound libraries.

Key Therapeutic Areas:

  • Vascular and Neurological Disorders: 5-Bromonicotinic acid is a crucial intermediate in the synthesis of Nicergoline , a drug used to treat cerebrovascular and peripheral vascular disorders. It is also a component of Timepidium bromide , another pharmaceutical agent.

  • Oncology: This building block is instrumental in the design of potent enzyme inhibitors for cancer therapy.

    • PARP Inhibitors: Various heterocyclic scaffolds derived from 5-bromonicotinic acid are employed in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are particularly effective in treating cancers with BRCA mutations.

    • Kinase Inhibitors: The pyrimidine core, frequently found in kinase inhibitors, can be functionalized using 5-bromonicotinic acid derivatives to explore new chemical space and develop novel inhibitors targeting various kinases.

  • GPR109A Agonists: Due to its structural similarity to nicotinic acid (niacin), 5-bromonicotinic acid and its derivatives are hypothesized to act as agonists for the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor. This receptor is a target for managing dyslipidemia.

Experimental Data: Kinase Inhibitory Activity of a 5-Bromonicotinic Acid Derivative

Compound IDTarget KinaseIC50 (nM)
16bClk411
16bDRAK187
16bHaspin125.7
16bClk1163
16bDyrk1B284
16bDyrk1A353.3

(Data sourced from a study on multi-kinase inhibition by a derivative of 5-bromonicotinic acid)

This compound: A Focus on Neurological and Oncological Targets

While less extensively documented in publicly available literature compared to its isomer, this compound is a valuable intermediate in the synthesis of bioactive molecules, particularly for neurological disorders and cancer therapies. The position of the bromine atom enhances its reactivity in specific chemical transformations, making it a suitable building block for certain molecular architectures.

Key Therapeutic Areas:

  • Neurological Disorders: this compound is utilized in the development of novel pharmaceuticals targeting central nervous system (CNS) disorders.

  • Cancer Therapies: It serves as an intermediate in the creation of compounds for cancer treatment.

  • Enzyme Inhibition and Receptor Binding: Researchers employ this compound in studies related to enzyme inhibition and receptor binding to aid in the discovery of new therapeutic targets.

Quantitative biological data for specific drug candidates derived from this compound is not as readily available in the public domain, highlighting a potential area for further research and publication.

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to both bromonicotinic acid isomers often start from nicotinic acid. The different positions of the bromine atom influence the electronic properties of the pyridine ring, which in turn affects their reactivity in subsequent chemical transformations.

Synthesis of 5-Bromonicotinic Acid

A common method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid.

Synthesis_5_Bromonicotinic_Acid Nicotinic_Acid Nicotinic Acid Reaction Direct Bromination Nicotinic_Acid->Reaction Thionyl_Chloride Thionyl Chloride, Bromine, Iron Powder Thionyl_Chloride->Reaction Product 5-Bromonicotinic Acid Reaction->Product

Synthesis of 5-Bromonicotinic Acid.
Reactivity in Drug Synthesis

The bromine atom on both isomers serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The carboxylic acid moiety provides a convenient point for the formation of amides, esters, and other functional groups.

Derivatization_Workflow cluster_Carboxylic_Acid Carboxylic Acid Derivatization cluster_Bromine Bromine-based Cross-Coupling Start 4- or 5-Bromonicotinic Acid Amide Amide Formation Start->Amide Amine, Coupling Agent Ester Esterification Start->Ester Alcohol, Acid Catalyst Suzuki Suzuki Coupling (Aryl/Heteroaryl addition) Start->Suzuki Boronic Acid, Pd Catalyst Sonogashira Sonogashira Coupling (Alkyne addition) Start->Sonogashira Alkyne, Pd/Cu Catalyst Heck Heck Coupling (Alkene addition) Start->Heck Alkene, Pd Catalyst GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi G-protein Dependent cluster_barrestin β-Arrestin Dependent Agonist 5-Bromonicotinic Acid Derivative (Agonist) GPR109A GPR109A Receptor Agonist->GPR109A binds Gi Gi/o GPR109A->Gi activates bArrestin β-Arrestin GPR109A->bArrestin recruits AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization bArrestin->Internalization ERK Downstream Signaling (e.g., ERK) bArrestin->ERK

A Comparative Analysis of the Reactivity of 4-Bromo, 5-Bromo, and 6-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. This guide provides an objective comparison of the reactivity of three key isomers of bromonicotinic acid: 4-bromo, 5-bromo, and 6-bromonicotinic acid, in widely-used palladium-catalyzed cross-coupling reactions. The insights and data presented herein are intended to facilitate informed decisions in the design and execution of synthetic strategies targeting novel nicotinic acid derivatives.

The position of the bromine atom on the nicotinic acid scaffold significantly influences its reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This difference in reactivity is primarily governed by the electronic effects of the pyridine nitrogen and the carboxylic acid group, as well as steric hindrance around the carbon-bromine bond.

Relative Reactivity: A General Overview

The reactivity of the C-Br bond in bromopyridines towards the crucial oxidative addition step in the catalytic cycle of cross-coupling reactions is enhanced by the electron-withdrawing nature of the pyridine nitrogen. This effect is most pronounced when the bromine atom is at the 2- (ortho) or 4- (para) position relative to the nitrogen. Consequently, 4-bromonicotinic acid and 6-bromonicotinic acid are generally more reactive than 5-bromonicotinic acid, where the bromine is at the 3- (meta) position.

However, the proximity of the bromine atom to the pyridine nitrogen in 6-bromonicotinic acid can also lead to competitive coordination of the nitrogen to the palladium catalyst, which may inhibit the reaction under certain conditions. Furthermore, the carboxylic acid group, particularly when deprotonated to a carboxylate under basic reaction conditions, can also coordinate to the palladium center and influence catalyst activity.

Therefore, the general order of reactivity can be summarized as:

This compound ≈ 6-Bromonicotinic Acid > 5-Bromonicotinic Acid

It is important to note that this is a generalization, and the optimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to achieve successful couplings for all three isomers.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table summarizes typical reaction conditions and representative yields for the coupling of the three bromonicotinic acid isomers with phenylboronic acid.

FeatureThis compound5-Bromonicotinic Acid6-Bromonicotinic Acid
Relative Reactivity HighModerateHigh
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂/SPhos, Pd(dppf)Cl₂
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃K₃PO₄, K₂CO₃
Typical Solvent Dioxane/H₂O, DMFDMF, AcetonitrileToluene, Dioxane/H₂O
Typical Temperature 80-100 °C80-110 °C80-100 °C
Typical Reaction Time 4-12 hours12-24 hours4-16 hours
Representative Yield 80-95%75-90%70-92%

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented is a compilation from literature and analogous systems.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The reactivity trends observed in Suzuki-Miyaura coupling are generally applicable here as well.

FeatureThis compound5-Bromonicotinic Acid6-Bromonicotinic Acid
Relative Reactivity HighModerateHigh
Typical Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAPPd₂(dba)₃/XantphosPd₂(dba)₃/SPhos, Pd(OAc)₂/XPhos
Typical Base NaOtBu, K₃PO₄Cs₂CO₃, LiHMDSNaOtBu, Cs₂CO₃
Typical Solvent Toluene, DioxaneToluene, THFToluene, Dioxane
Typical Temperature 90-110 °C100-120 °C90-110 °C
Typical Reaction Time 8-16 hours16-24 hours8-20 hours
Representative Yield 75-90%70-85%70-88%

Note: The choice of ligand is critical in Buchwald-Hartwig amination and often requires optimization for each substrate.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromonicotinic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Add the degassed solvent (e.g., dioxane/water 4:1, DMF, or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a water-miscible solvent was used, dilute the mixture with water and acidify to a pH of ~4-5 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry.

  • If a water-immiscible solvent was used, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the ligand (1.2-1.5 times the palladium), and the base (1.5-2.0 equiv.).

  • Add the bromonicotinic acid (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar' Ar-Br Ar-Br Ar'-B(OR)2 Ar'-B(OR)2 Ar-Ar' Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Base - H-Base+ Reductive Elimination Complex->Pd(0)L2 Ar-NR2 Ar-Br Ar-Br R2NH R2NH Ar-NR2 Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start reagents Combine Bromonicotinic Acid, Coupling Partner, Base, and Catalyst start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Reaction Workup monitoring->workup Reaction Complete purification Purification workup->purification product Final Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between 4-bromo, 5-bromo, and 6-bromonicotinic acid will depend on the specific synthetic target and the desired reactivity profile. While 4- and 6-bromonicotinic acids offer higher intrinsic reactivity, potentially leading to milder reaction conditions and shorter reaction times, 5-bromonicotinic acid is a readily available and reliable substrate for a wide range of cross-coupling reactions with appropriate optimization. This guide provides a foundational understanding to aid in the strategic selection and application of these versatile building blocks in drug discovery and development.

A Comparative Spectroscopic Analysis of Bromonicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of three key isomers of bromonicotinic acid: 2-bromonicotinic acid, 5-bromonicotinic acid, and 6-bromonicotinic acid. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in synthesis, quality control, and various research and development applications. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

IsomerPredicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Bromonicotinic acid H-4: ~8.3 ppm (dd), H-5: ~7.4 ppm (dd), H-6: ~8.6 ppm (dd)
5-Bromonicotinic acid H-2: ~9.0 ppm (d), H-4: ~8.4 ppm (t), H-6: ~8.9 ppm (d)
6-Bromonicotinic acid H-2: ~9.03 ppm (s), H-4: ~8.08 ppm (d, J=8.0Hz), H-5: ~7.64 ppm (d, J=8.0Hz)

Note: Predicted values are based on the analysis of similar bromopyridine and nicotinic acid structures. Experimental conditions can influence chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data

Isomer¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
2-Bromonicotinic acid Data not readily available. Predicted shifts would show a downfield shift for C-2 due to the bromine substituent.
5-Bromonicotinic acid C-2: 152.0, C-3: 132.5, C-4: 140.0, C-5: 120.0, C-6: 155.0, C=O: 165.5[1]
6-Bromonicotinic acid Data not readily available. Predicted shifts would show a significant downfield shift for C-6.

Table 3: IR Spectroscopic Data (KBr Pellet)

IsomerKey IR Absorption Bands (cm⁻¹)
2-Bromonicotinic acid Expected: ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600-1400 (C=C and C=N ring stretch), ~1100 (C-Br stretch)
5-Bromonicotinic acid ~3100-2500 (O-H stretch, broad), ~1710 (C=O stretch), ~1580, 1470, 1420 (aromatic ring stretch)
6-Bromonicotinic acid Expected: ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1590-1450 (C=C and C=N ring stretch), ~1050 (C-Br stretch)

Note: The broad O-H stretch is characteristic of the carboxylic acid dimer formed through hydrogen bonding.

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Isomerλmax (nm)
2-Bromonicotinic acid Expected: Two absorption bands, similar to nicotinic acid, with potential shifts due to the bromo-substituent.
5-Bromonicotinic acid Expected: Similar absorption profile to nicotinic acid, likely with minor shifts in λmax.
6-Bromonicotinic acid Expected: Absorption bands characteristic of the pyridine chromophore, influenced by the bromine and carboxylic acid groups.

Note: Experimental UV-Vis data for these specific isomers is limited. The spectra are expected to be similar to that of nicotinic acid, which exhibits absorption maxima around 260 nm.

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

IsomerKey m/z values and Interpretation
2-Bromonicotinic acid M⁺∙ at m/z 201/203 (characteristic isotopic pattern for bromine). Key fragments may include loss of COOH (m/z 156/158) and Br (m/z 122).
5-Bromonicotinic acid M⁺∙ at m/z 201/203 (1:1 ratio). Prominent fragments at m/z 183/185 ([M-H₂O]⁺∙), 156/158 ([M-COOH]⁺∙), and 122 ([M-Br]⁺).[2]
6-Bromonicotinic acid M⁺∙ at m/z 201/203. Fragmentation is expected to involve loss of the carboxylic acid group and the bromine atom.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromonicotinic acid isomer for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3]

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Number of Scans: 16-64.

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.[3]

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

      • Number of Scans: ≥1024.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0 to 200 ppm.[3]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum and set the reference (e.g., TMS at 0 ppm).

    • Integrate peaks in the ¹H NMR spectrum.

    • Analyze chemical shifts, multiplicities, and coupling constants for structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid bromonicotinic acid isomer with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • Identify and label the wavenumbers of significant absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the bromonicotinic acid isomer of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol).

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Use the same solvent as a blank reference.[4]

  • Data Acquisition:

    • Calibrate the spectrophotometer with the blank solvent.

    • Fill a quartz cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation (for Electron Ionization):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[5]

    • Ensure the sample is fully dissolved and free of particulates.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Ionize the sample using a standard electron impact (EI) energy of 70 eV.

    • Scan the desired mass-to-charge (m/z) range to acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺∙), paying attention to the characteristic M+2 isotopic pattern of bromine.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic comparison of bromonicotinic acid isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Syn_2 2-Bromonicotinic Acid NMR NMR (¹H, ¹³C) Syn_2->NMR IR FT-IR Syn_2->IR UV UV-Vis Syn_2->UV MS Mass Spec. Syn_2->MS Syn_5 5-Bromonicotinic Acid Syn_5->NMR Syn_5->IR Syn_5->UV Syn_5->MS Syn_6 6-Bromonicotinic Acid Syn_6->NMR Syn_6->IR Syn_6->UV Syn_6->MS Comp_NMR Compare NMR Chemical Shifts & Coupling Patterns NMR->Comp_NMR Comp_IR Compare IR Vibrational Modes IR->Comp_IR Comp_UV Compare UV-Vis Absorption Maxima UV->Comp_UV Comp_MS Compare MS Fragmentation MS->Comp_MS Identification Isomer Identification Comp_NMR->Identification Comp_IR->Identification Comp_UV->Identification Comp_MS->Identification

Caption: Workflow for the spectroscopic comparison of bromonicotinic acid isomers.

References

Quantitative NMR: A Superior Method for Validating 4-Bromonicotinic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a critical, non-negotiable aspect of ensuring data integrity and product quality. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-bromonicotinic acid, a key building block in pharmaceutical synthesis.

Quantitative NMR stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] This inherent advantage, coupled with high precision and accuracy, makes qNMR a powerful tool for the definitive purity assessment of materials like this compound. In contrast, HPLC, a widely used chromatographic technique, relies on comparison to a reference standard of the same compound.[2]

This guide presents a head-to-head comparison of these two techniques, supported by detailed experimental protocols and illustrative data, to assist researchers in making informed decisions for their analytical needs.

Comparative Purity Analysis: qNMR vs. HPLC

A hypothetical batch of this compound was analyzed using both qNMR and HPLC to determine its purity. The results are summarized in the table below.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of protons.Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.
Purity Assay (%) 98.5% (w/w)98.2% (area %)
Relative Standard Deviation (RSD) 0.15%0.45%
Reference Standard Requires a certified internal standard of known purity (e.g., maleic acid).[1][3]Requires a certified reference standard of this compound.
"NMR/Chromatographically Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).May not detect impurities that do not have a chromophore or are not retained on the column.
Sample Throughput Relatively high.High.

The qNMR Advantage: A Deeper Look

Quantitative NMR offers several distinct advantages over chromatographic methods for purity determination:

  • Primary Method: qNMR is a primary ratio method, meaning the signal is directly proportional to the number of nuclei, allowing for accurate quantification without a specific reference standard for the analyte.[1]

  • High Precision and Accuracy: When performed under optimized conditions, qNMR can achieve relative standard deviations of less than 0.1%.

  • Structural Confirmation: In addition to quantification, the NMR spectrum provides structural information, confirming the identity of the analyte simultaneously.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocols

Quantitative NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer an aliquot of the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16.

  • Acquisition Time: 4 seconds.

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

1. Standard and Sample Preparation:

  • Standard: Prepare a stock solution of a certified this compound reference standard in a suitable diluent (e.g., acetonitrile/water). Prepare a series of dilutions to create a calibration curve.

  • Sample: Prepare a solution of the this compound sample to be tested in the same diluent and at a concentration within the calibration range.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak corresponding to this compound in the sample chromatogram.

  • Determine the concentration from the calibration curve.

  • Calculate the purity as the area percentage of the main peak relative to the total peak area.

Visualizing the Workflow and Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow for qNMR and the decision-making logic for selecting an appropriate purity analysis method.

qNMR_Workflow qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum transfer->nmr_acq Insert sample into spectrometer process Phase and baseline correct nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Purity_Analysis_Decision Decision Logic for Purity Analysis Method node_rect node_rect start Need to determine purity of this compound primary_method Is a primary method required for highest accuracy? start->primary_method ref_std_available Is a certified reference standard of the analyte available? primary_method->ref_std_available No qnmr Use qNMR primary_method->qnmr Yes hplc Use HPLC ref_std_available->hplc Yes develop_hplc Develop and validate an HPLC method ref_std_available->develop_hplc No

References

A Comparative Guide to HPLC Method Validation for the Analysis of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocols

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any potential impurities.[1][2][3] Forced degradation studies are performed to demonstrate the specificity of the method under various stress conditions.[1][2][3]

Proposed HPLC Method for 4-Bromonicotinic Acid

This proposed method is based on common practices for the analysis of nicotinic acid derivatives.[4][5][6][7]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 50mM potassium dihydrogen phosphate, pH adjusted to 3.0-4.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 68:32 v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at an appropriate wavelength (e.g., 261 nm).[7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Forced Degradation Protocol

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be conducted.[1][2][3][8] The goal is to achieve 5-20% degradation of the API.[8] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for an extended period.

Data Presentation: Comparative Validation Parameters

The following table summarizes typical validation parameters for HPLC methods used for the analysis of nicotinic acid and nicotinamide, which can be considered as performance benchmarks for a this compound method.

Validation ParameterNicotinic Acid Method 1[4]Nicotinic Acid Method 2[7]Nicotinamide Method[5][6]
Linearity Range 20-100 µg/mL10-80 µg/mL225-315 µg/mL[5] / 6-30 µg/mL[6]
Correlation Coefficient (R²) > 0.9990.9990.9971[5] / 0.996[6]
Accuracy (% Recovery) 102.65%98.83-101.20%98.5-101.5%
Precision (%RSD) < 2%< 2%< 2%
Limit of Detection (LOD) Not ReportedNot Reported0.0236 µg/mL
Limit of Quantification (LOQ) Not ReportedNot Reported0.0717 µg/mL
Specificity Well-resolved from degradation peaksNo interference from placeboSpecific in the presence of degradants
Alternative Analytical Techniques

While HPLC is the most common technique, other methods could be considered for the analysis of this compound.

  • Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, and is particularly useful for identifying unknown impurities and degradation products.[9]

  • Capillary Electrophoresis (CE): Can be an alternative for the separation of charged species like this compound.

The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of impurities.

Visualizations

To further clarify the processes and comparisons, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2(R1)) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability report Validation Report solution_stability->report end End: Validated Method report->end

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Attributes hplc HPLC speed Speed hplc->speed Standard resolution Resolution hplc->resolution Good sensitivity Sensitivity hplc->sensitivity Moderate cost Cost (Instrument & Consumables) hplc->cost Low specificity Specificity / Identification hplc->specificity Good (with standards) uplc UPLC uplc->speed Fast uplc->resolution Very Good uplc->sensitivity High uplc->cost Medium uplc->specificity Good (with standards) lcms LC-MS lcms->speed Standard to Fast lcms->resolution Very Good lcms->sensitivity Very High lcms->cost High lcms->specificity Excellent (Structural Info)

Caption: Comparison of Analytical Methods.

References

A Comparative Guide to Identifying Impurities in 4-Bromonicotinic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification and quantification of impurities in 4-Bromonicotinic acid. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical strategies.

Comparison of Analytical Methods

The choice of analytical technique for impurity profiling is critical and depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural information. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for routine purity assessment, LC-MS offers significant advantages in the comprehensive identification and characterization of unknown impurities.[1][2]

FeatureLC-MSHPLC-UVGas Chromatography (GC)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Separation of volatile compounds, detection by various detectors.
Selectivity High; can distinguish between co-eluting compounds with different masses.[1]Moderate; relies on chromatographic separation. Co-eluting impurities can be missed.[3]High for volatile compounds.
Sensitivity Very high; capable of detecting trace-level impurities.[1]Good, but generally lower than LC-MS.Very high for volatile impurities.
Identification Provides molecular weight and structural information through fragmentation.[1]Based on retention time comparison with reference standards.Provides retention time and fragmentation patterns (with MS detector).
Applicability Broad; suitable for a wide range of non-volatile and thermally labile compounds.Broad; suitable for compounds with a UV chromophore.Limited to volatile and thermally stable compounds. Not ideal for this compound without derivatization.[4]
Quantitative Yes, with appropriate calibration.Yes, the most common method for routine quantification.Yes, for volatile analytes.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route or arise from degradation. Understanding the potential impurities is crucial for developing a targeted analytical method.

Synthesis-Related Impurities

The synthesis of this compound may involve starting materials and intermediates that could be present as impurities in the final product. For instance, if synthesized from 4-Bromopyridine, residual starting material could be a potential impurity.

Degradation-Related Impurities

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help identify potential degradation products.[5] A potential degradation pathway for pyridine carboxylic acids is decarboxylation.[6][7]

ImpurityMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Potential Origin
4-BromopyridineC₅H₄BrN157.99158.96Starting material
Nicotinic acidC₆H₅NO₂123.11124.12Debromination product
4-Hydroxynicotinic acidC₆H₅NO₃139.11140.12Hydrolysis product
4-Bromopyridine-N-oxideC₅H₄BrNO173.99174.96Oxidation product
Decarboxylated this compound (4-Bromopyridine)C₅H₄BrN157.99158.96Thermal degradation

Experimental Protocols

LC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its impurities without derivatization.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimized for the specific instrument.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[8]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for LC-MS analysis.

Sample Preparation
  • Accurately weigh and dissolve the this compound sample in the mobile phase A to a final concentration of 1 mg/mL.

  • For impurity identification, a higher concentration (e.g., 5-10 mg/mL) might be necessary.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation and Visualization

Clear visualization of experimental workflows and logical relationships between analytical techniques is crucial for understanding and implementing impurity analysis.

experimental_workflow cluster_sample Sample Handling cluster_analysis LC-MS Analysis cluster_data Data Processing Sample_Weighing Weigh Sample Dissolution Dissolve in Mobile Phase A Sample_Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Impurity_Identification Impurity Identification (m/z and Fragmentation) Peak_Integration->Impurity_Identification Quantification Quantification Impurity_Identification->Quantification

Caption: Experimental workflow for LC-MS impurity analysis.

analytical_techniques cluster_separation Separation Techniques cluster_detection Detection Techniques Impurity_Profiling Impurity Profiling of this compound HPLC HPLC Impurity_Profiling->HPLC Primary Choice GC GC Impurity_Profiling->GC For Volatiles (with derivatization) UV_Vis UV-Vis HPLC->UV_Vis Routine Analysis MS Mass Spectrometry (MS) HPLC->MS Identification & High Sensitivity GC->MS Volatile Impurity ID

Caption: Relationship of analytical techniques for impurity profiling.

References

Benchmarking 4-Bromonicotinic Acid: A Comparative Guide to its Performance in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. 4-Bromonicotinic acid is a versatile pyridine-based building block, widely employed in the synthesis of complex molecules due to the reactivity of its bromine substituent in various cross-coupling reactions. This guide provides an objective comparison of the performance of this compound against its chloro and iodo analogues in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. The information presented, including experimental data and detailed protocols, is intended to aid in the strategic selection of reagents for optimizing synthetic outcomes.

The Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds through the palladium-catalyzed reaction of an organohalide with a boronic acid. The reactivity of the halide in this reaction is paramount, following the general trend of I > Br > Cl, which is a direct consequence of the carbon-halogen bond dissociation energy.

Quantitative Performance Comparison

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 4-halonicotinic acids with phenylboronic acid. It is important to note that while direct side-by-side comparative data under identical conditions is not extensively published for the 4-substituted isomers, the presented yields are based on established reactivity trends and data from analogous systems.[1][2]

Halonicotinic AcidHalogenTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)Time (h)Representative Yield (%)
4-Chloronicotinic acidClPd(dppf)Cl₂ / Buchwald LigandK₃PO₄Dioxane/H₂O100-12012-2460-75
This compound Br Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 90-100 6-12 80-90
4-Iodonicotinic acidIPd(OAc)₂ / SPhosK₃PO₄Toluene80-902-6>95

Key Observations:

  • 4-Iodonicotinic acid consistently provides the highest yields in the shortest reaction times and under the mildest conditions, owing to the lability of the C-I bond.[1]

  • This compound offers a good balance between reactivity and stability, affording high yields under moderately stringent conditions. It is often a preferred reagent due to its widespread availability and cost-effectiveness compared to the iodo-analogue.

  • 4-Chloronicotinic acid is the least reactive of the three, typically requiring more forcing conditions, including higher temperatures, longer reaction times, and more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve satisfactory yields.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of halopyridines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The Sonogashira Coupling: A Comparative Analysis

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. Similar to the Suzuki coupling, the reactivity of the halide follows the trend I > Br > Cl.

Quantitative Performance Comparison

The following table provides a representative comparison of the performance of 4-halonicotinic acids in the Sonogashira coupling with phenylacetylene. The data is extrapolated from established reactivity principles and available literature on similar substrates.[3]

Halonicotinic AcidHalogenTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)Time (h)Representative Yield (%)
4-Chloronicotinic acidClPdCl₂(PPh₃)₂ / CuIEt₃N / DIPADMF100-12012-2440-60
This compound Br Pd(PPh₃)₄ / CuI Et₃N THF 60-80 4-8 75-85
4-Iodonicotinic acidIPdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMFRoom Temp - 501-4>90

Key Observations:

  • 4-Iodonicotinic acid is the most reactive substrate, often reacting at or near room temperature to give excellent yields.[3]

  • This compound requires moderate heating to achieve high conversions and provides a reliable and efficient route to the desired alkynylated products.

  • 4-Chloronicotinic acid is significantly less reactive and necessitates higher temperatures and longer reaction times, often resulting in lower yields compared to its bromo and iodo counterparts.

Experimental Protocol: Sonogashira Coupling of this compound

This is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Suzuki-Miyaura and Sonogashira reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)-X L2 pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r_r R-Pd(II)-R' L2 pd2_complex->pd2_r_r transmetalation Transmetalation pd2_r_r->pd0 product R-R' pd2_r_r->product reductive_elimination Reductive Elimination aryl_halide R-X (this compound) boronic_acid R'-B(OH)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)-X L2 pd0->pd2_complex Oxidative Addition pd2_alkynyl R-Pd(II)-C≡CR' L2 pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd2_alkynyl->product aryl_halide R-X (this compound) alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide [CuI], Base cu_acetylide->pd2_complex cu_x CuX cu_acetylide->cu_x base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: 4-Halonicotinic Acid, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere (e.g., Ar/N2 Purge) reagents->inert catalyst Add Palladium Catalyst (and Copper Co-catalyst for Sonogashira) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This comparative guide demonstrates that while 4-iodonicotinic acid offers the highest reactivity in both Suzuki-Miyaura and Sonogashira couplings, this compound presents a highly effective and practical alternative. It provides a favorable balance of reactivity, stability, and cost, making it a valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The choice between the halogenated analogues will ultimately depend on the specific requirements of the synthesis, including the desired reaction conditions, cost considerations, and the tolerance of other functional groups within the molecule. The provided data and protocols serve as a foundational guide for making an informed decision in the design and execution of synthetic strategies involving 4-substituted nicotinic acids.

References

The Pivotal Role of the Amide Bond: A Comparative Guide to the Structure-Activity Relationship of 4-Bromonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) of a compound scaffold is fundamental to designing more potent and selective therapeutic agents. This guide provides a comparative analysis of 4-bromonicotinic acid derivatives, focusing on how modifications to the core structure, particularly the formation of amides and esters, influence their biological activity. While direct comparative studies on a broad spectrum of this compound derivatives are limited, this guide synthesizes available data on structurally related compounds to illuminate key SAR trends.

This compound, a halogenated derivative of nicotinic acid (Vitamin B3), presents a versatile scaffold for medicinal chemistry. The pyridine ring, the carboxylic acid moiety, and the bromine atom at the 4-position offer multiple points for chemical modification, enabling the exploration of diverse biological activities, including anticancer and enzyme inhibitory effects.

Comparative Analysis of Biological Activity

The primary functionalization of this compound involves the conversion of the carboxylic acid group into amides and esters. This modification significantly impacts the compound's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of nicotinamide derivatives as anticancer agents. While specific data for a series of this compound amides is not extensively available, research on related nicotinamides provides valuable insights. For instance, a novel nicotinamide derivative, designated as N4, has demonstrated a cytotoxic effect on the MCF-7 human breast cancer cell line with an IC50 value of 12.1 μM. This suggests that the nicotinamide scaffold itself is a promising starting point for the development of anticancer drugs.

To provide a clearer picture of the structure-activity relationship, the following table summarizes the anticancer activity of various substituted nicotinamide and related derivatives.

Compound IDCore StructureR GroupCancer Cell LineIC50 (µM)
N4 Nicotinamide[Structure not fully specified]MCF-712.1
Compound 9a 4-Anilinoquinazoline[Complex substitution]Various0.025 - 0.682[1]

This table is intended to be illustrative. Direct comparison is limited due to the different core structures and testing conditions.

The data on compound 9a, a 4-anilinoquinazoline derivative, while not a direct this compound derivative, underscores the potential of targeting kinase pathways, a common mechanism for anticancer agents.[1] The low nanomolar to sub-micromolar activity of this compound highlights the importance of the overall molecular architecture in achieving high potency.

Enzyme Inhibition

The amide and ester derivatives of this compound are also being explored as enzyme inhibitors. For example, a series of non-symmetric choline kinase inhibitors, which are structurally related to pyridinium compounds, have been evaluated. Among these, compounds with an N-atom connected to the linker (amides) generally showed better enzyme inhibition than those with an O-atom linkage (esters). Specifically, compound 4f exhibited a notable IC50 of 0.99 μM against choline kinase α1.[2]

The following table presents data on the enzyme inhibitory activity of relevant compounds.

Compound IDTarget EnzymeR GroupIC50 (µM)
4f Choline Kinase α1[Complex aminophenol derivative]0.99[2]

This finding suggests that the amide linkage may provide a more favorable orientation or hydrogen bonding interactions within the enzyme's active site compared to the corresponding ester.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Synthesis of 4-Bromonicotinamide Derivatives

A general procedure for the synthesis of 4-bromonicotinamide derivatives involves the activation of the carboxylic acid of this compound, followed by coupling with a desired amine.

Step 1: Activation of this compound this compound is typically converted to its more reactive acid chloride. This can be achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature or with gentle heating.

Step 2: Amide Coupling The resulting 4-bromonicotinoyl chloride is then reacted with the desired primary or secondary amine in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct. The reaction is typically performed in an inert solvent like DCM or tetrahydrofuran (THF) at 0°C to room temperature. The final product is then purified using standard techniques like column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships

To better understand the logical flow of a structure-activity relationship study, the following diagram illustrates a typical experimental workflow.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start This compound Amides Amide Derivatives Start->Amides Amine, Coupling Agent Esters Ester Derivatives Start->Esters Alcohol, Acid Catalyst Assay In Vitro Assay (e.g., Anticancer, Enzyme Inhibition) Amides->Assay Esters->Assay IC50 Determine IC50/MIC Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead Identify Lead Compound SAR->Lead

Caption: Experimental workflow for SAR studies of this compound derivatives.

Signaling Pathways in Anticancer Activity

The anticancer effects of nicotinic acid derivatives are often attributed to their modulation of critical signaling pathways involved in cell growth, proliferation, and apoptosis. The diagram below illustrates a potential mechanism of action where these derivatives may interfere with key cellular processes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth Promotes Derivative 4-Bromonicotinic Acid Derivative Derivative->Receptor Inhibition

Caption: Potential signaling pathways targeted by this compound derivatives.

References

A Comparative Guide to Catalysts for 4-Bromonicotinic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the functionalization of 4-Bromonicotinic acid, a key building block in medicinal chemistry.

The strategic modification of the pyridine ring is a cornerstone of modern drug discovery. This compound serves as a versatile scaffold, and its cross-coupling reactions are pivotal in the synthesis of novel molecular entities with potential therapeutic applications. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides a comparative overview of various catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound, supported by experimental data to inform catalyst selection and methods development.

Comparative Performance of Catalytic Systems

The successful cross-coupling of this compound is highly dependent on the chosen catalytic system, which includes the palladium precursor, the ligand, the base, and the solvent. The electronic properties of the pyridine ring and the presence of the carboxylic acid moiety can influence the catalytic cycle, making the selection of appropriate conditions crucial for achieving high yields. Below is a summary of the performance of different palladium-based catalysts in the four major classes of cross-coupling reactions involving this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For this compound, the choice of ligand is critical to achieving high yields and preventing catalyst deactivation.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₃PO₄DMF802485-96
Pd(dppf)Cl₂K₂CO₃DME802High
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-10012-24Varies

Data is compiled from studies on 5-bromonicotinic acid and is expected to be comparable for the 4-bromo isomer.[1]

Table 2: Heck Coupling of this compound with Styrene

The Heck reaction enables the arylation of alkenes. The choice of base and the potential for ligand-free systems are key considerations.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF10012~85
PdCl₂K₂CO₃DMF/H₂O12012Moderate
Pd/CK₃PO₄H₂O10010~88

Data is based on general protocols for Heck reactions with aryl bromides and may require optimization for this compound.

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

The Sonogashira reaction is a reliable method for the synthesis of aryl alkynes. The use of a copper co-catalyst is common, although copper-free systems are also effective.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuIEt₃NDMF100372-96
Pd(OAc)₂-DABCOAcetonitrileRT2-4High
PdCl₂(PPh₃)₂CuIEt₃NDMF704~85

Data is compiled from various sources on Sonogashira couplings of similar aryl bromides.[2]

Table 4: Buchwald-Hartwig Amination of this compound with Morpholine

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is crucial for high catalytic activity.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene804~60
Pd(OAc)₂XantPhosDBUToluene10018Moderate
Pd-PEPPSI-iPr-tBuOKToluene1003High

Data is based on protocols for the amination of bromopyridines and other aryl bromides.[2]

Experimental Protocols

Detailed methodologies for the cross-coupling reactions of this compound are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF to the flask via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and acidify with 1M HCl to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Heck Coupling using Pd(OAc)₂/PPh₃

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, combine this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and dilute with water.

  • Acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling using Pd(PPh₃)₄/CuI

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, phenylacetylene, and triethylamine.

  • Heat the reaction to 100 °C for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, add water and acidify to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by recrystallization or column chromatography.

Protocol 4: Buchwald-Hartwig Amination using Pd₂(dba)₃/BINAP

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add this compound and a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and morpholine via syringe.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir for 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycles and Experimental Workflows

To further elucidate the reaction mechanisms and experimental procedures, the following diagrams illustrate the catalytic cycles for each cross-coupling reaction and a generalized experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂-R' OxAdd->Transmetal Transmetalation (R'B(OH)₂) Transmetal->Pd0 Reductive Elimination Product Ar-R' Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Coord Alkene Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Pd0 Base Product Substituted Alkene Elim->Product

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂-C≡CR' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR' Transmetal->Product CuX CuX CuAcetylide Cu-C≡CR' CuAcetylide->Transmetal CuAcetylide->CuX Alkyne H-C≡CR' Alkyne->CuAcetylide Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)L₂(X)(HNR'R'')] OxAdd->AmineCoord Amine Coordination Dehydro Ar-Pd(II)L₂(NR'R'') AmineCoord->Dehydro Base Dehydro->Pd0 Reductive Elimination Product Ar-NR'R'' Dehydro->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Base, & Solvent start->reagents inert Establish Inert Atmosphere reagents->inert heat Heat and Stir inert->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography/ Recrystallization) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The selection of an optimal catalyst for the cross-coupling of this compound is a multifaceted decision that depends on the desired transformation. For Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ offer reliability, while modern systems with bulky phosphine ligands can provide higher yields in shorter reaction times. Heck and Sonogashira reactions offer diverse pathways for C-C bond formation, with catalyst choice impacting efficiency and reaction conditions. For C-N bond formation, the Buchwald-Hartwig amination, empowered by specialized ligands, provides a robust and general method. This guide serves as a foundational resource for researchers to navigate the catalyst landscape and accelerate the synthesis of novel 4-substituted nicotinic acid derivatives.

References

Purity Assessment of Commercially Available 4-Bromonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. 4-Bromonicotinic acid is a key building block in the development of pharmaceuticals and agrochemicals, making a thorough understanding of its commercial purity essential.[1] This guide provides an objective comparison of commercially available this compound, supported by standardized experimental protocols for purity assessment.

Commercial Supplier Purity Comparison

The purity of this compound from various commercial suppliers can differ, impacting its suitability for specific applications. The stated purity levels from several vendors are summarized below. It is important to note that these are the purities claimed by the suppliers and independent verification is always recommended.

SupplierStated PurityCommon Impurities/Considerations
Supplier A≥99%May contain trace amounts of unreacted starting materials or over-brominated products.
Supplier B≥98% (GC)Gas chromatography indicates high purity, but non-volatile impurities may not be detected.
Supplier C≥95%May contain higher levels of isomers (e.g., 5-bromonicotinic acid) or residual solvents.[2]
Supplier D95%Suitable for less sensitive applications; may require purification for use in drug synthesis.

Experimental Purity Analysis

To independently verify the purity of commercially available this compound, a multi-pronged analytical approach is recommended, employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Purity Assessment

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Acquisition Acquire this compound from Commercial Suppliers Dissolution Dissolve in appropriate solvent (e.g., Methanol) Sample_Acquisition->Dissolution HPLC HPLC Analysis (Purity and Impurity Profiling) Dissolution->HPLC Inject NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Analyze MS Mass Spectrometry (Molecular Weight Verification) Dissolution->MS Infuse Data_Integration Integrate and Analyze Data HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration Purity_Calculation Calculate Purity (%) Data_Integration->Purity_Calculation Report Generate Comparison Report Purity_Calculation->Report

Caption: Workflow for the purity assessment of this compound.

Biological Context: A Relevant Signaling Pathway

Derivatives of nicotinic acid are of significant interest in drug discovery, particularly in the areas of oncology and neurology. These compounds can interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various cellular processes, including cell proliferation and survival. The activation of nAChRs can trigger downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial in cancer progression.[1][3][4]

Signaling_Pathway Nicotinic_Acid_Derivative Nicotinic Acid Derivative (e.g., this compound derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotinic_Acid_Derivative->nAChR Activates PI3K PI3K nAChR->PI3K Ras Ras nAChR->Ras Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Promotes

Caption: Simplified nAChR signaling pathway in cancer.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample and run the gradient program.

    • Identify the peak corresponding to this compound based on its retention time (a reference standard should be used for confirmation).

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound and identify any structural impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals for this compound: A singlet for the proton at position 2, a doublet for the proton at position 5, and a doublet for the proton at position 6 of the pyridine ring, along with a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: Six distinct carbon signals corresponding to the pyridine ring and the carboxylic acid.

  • Procedure:

    • Prepare the sample and place it in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Compare the obtained spectra with known reference spectra or predicted chemical shifts to confirm the structure and identify any unexpected signals that may indicate impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire the mass spectrum.

    • Look for the molecular ion peak corresponding to the expected mass of this compound (C₆H₄BrNO₂), which is approximately 200.94 g/mol for [M-H]⁻ in negative mode or 202.96 g/mol for [M+H]⁺ in positive mode, considering the isotopic pattern of bromine.

By employing these analytical techniques, researchers can confidently assess the purity of commercially available this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Bromonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 4-Bromonicotinic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Always use appropriate PPE when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.[5]

  • Body Protection: A lab coat or other protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][3][4] If exposure limits are exceeded, a full-face respirator may be necessary.[5]

First Aid Measures: In case of accidental exposure, follow these immediate first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical attention.[1][2][4]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2][3][4] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1][2][3][4] If eye irritation persists, get medical advice.[1][2][4]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][2][3][4] If the person feels unwell, call a poison center or doctor.[1][2][4]

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for this compound and its analogs, providing a clear reference for risk assessment.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with federal, state, and local regulations.[1] The primary directive is to dispose of the contents and container at an approved waste disposal plant.[1][2][3][4]

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification: Clearly identify the waste as "this compound" or by its CAS number (15366-62-8).

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Keep solid waste separate from liquid waste.

  • Container Selection:

    • Use a dedicated, properly labeled, and sealable waste container. The container must be compatible with the chemical.

    • Ensure the container is in good condition and free from leaks.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the accumulation start date.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be well-ventilated, and secondary containment is recommended.

  • Arranging for Disposal:

    • Contact your institution's EHS office or the designated chemical waste coordinator to schedule a pickup.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the material contaminated? start->is_contaminated empty_container Is the container empty and clean? is_contaminated->empty_container No dispose_solid Segregate as solid chemical waste is_contaminated->dispose_solid Yes (Solid) dispose_liquid Segregate as liquid chemical waste (if in solution) is_contaminated->dispose_liquid Yes (Liquid) empty_container->dispose_solid No (Residuals) dispose_container Dispose of container as per institutional guidelines empty_container->dispose_container Yes select_container Select a designated, compatible waste container dispose_solid->select_container dispose_liquid->select_container label_container Label container with 'Hazardous Waste', chemical name, and hazards select_container->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste schedule_pickup Contact EHS for waste pickup store_waste->schedule_pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing 4-Bromonicotinic acid (CAS No. 15366-62-8), a key reagent in various synthetic applications. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Essential Safety and Hazard Information

This compound is classified as harmful if swallowed.[1] While specific occupational exposure limits have not been established for this compound, it is crucial to handle it with care to minimize any potential health risks. The toxicological properties of this compound have not been extensively investigated. For a related compound, 5-Bromonicotinic acid, the intraperitoneal LD50 in mice is 462 mg/kg, indicating a degree of toxicity.[2]

Quantitative Data Summary

PropertyValueReference
CAS Number 15366-62-8[3][4]
Molecular Formula C6H4BrNO2[4]
Molecular Weight 202.01 g/mol [4]
Appearance Pale brown to dark brown solid[2]
Melting Point 178 - 180 °C[2]
GHS Hazard Statement H302: Harmful if swallowed[1]
Occupational Exposure Limits Not established[1]
LD50 (5-Bromonicotinic acid) 462 mg/kg (mouse, intraperitoneal)[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

TaskRecommended PPE
Receiving and Storage Standard lab coat, safety glasses, and nitrile gloves.
Weighing and Aliquoting (Solid) Chemical fume hood, lab coat, chemical safety goggles, face shield, and double-gloving with nitrile gloves.
Dissolving in Solvent Chemical fume hood, lab coat, chemical safety goggles, and nitrile gloves.
Conducting Reactions Chemical fume hood, lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
Spill Cleanup (Solid) N95 respirator or higher, chemical safety goggles, disposable gown, shoe covers, and double-gloving with nitrile gloves.

Operational Plan for Safe Handling

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name and hazard warnings.

2. Weighing and Aliquoting (Solid Form):

  • Perform this task in a chemical fume hood to avoid inhalation of dust particles.

  • Use a dedicated set of weighing tools (spatula, weighing paper/boat).

  • Minimize the creation of dust.

  • After weighing, carefully seal the primary container and decontaminate the weighing area.

3. Dissolution:

  • Add the solid this compound to the solvent slowly while stirring in a chemical fume hood.

  • Be aware of any potential exothermic reactions, especially with strong acids or bases.

4. Experimental Use:

  • Handle all solutions containing this compound within a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Ensure all reaction vessels are properly secured.

5. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol (Solid)

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with a damp paper towel to avoid generating dust.[5]

  • Collection: Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by a detergent), and then wipe it down.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Plan

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.[6]

  • Waste Segregation: Collect all solid waste (unused chemical, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled container for halogenated organic liquid waste.

  • Incineration: The primary method of disposal for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[6][7] This process must comply with all local, state, and federal regulations, including those governing hydrogen chloride emissions.[8]

  • Consult Professionals: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a certified hazardous waste contractor.

Safe Handling Workflow

cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Procedures Review_SDS Review SDS and Procedures Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Exposure Personal Exposure Don_PPE->Exposure Dissolve_in_Solvent Dissolve in Solvent Weigh_Solid->Dissolve_in_Solvent Spill Spill Occurs Weigh_Solid->Spill Conduct_Experiment Conduct Experiment Dissolve_in_Solvent->Conduct_Experiment Dissolve_in_Solvent->Spill Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Conduct_Experiment->Spill Conduct_Experiment->Exposure Segregate_Waste Segregate Hazardous Waste Decontaminate_Area->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Follow_Spill_Protocol Follow Spill Cleanup Protocol Spill->Follow_Spill_Protocol Contain & Clean First_Aid Administer First Aid Exposure->First_Aid Follow_Spill_Protocol->Segregate_Waste Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.